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  • Product: Benzyl 3-methanesulfonylazetidine-1-carboxylate
  • CAS: 1638760-91-4

Core Science & Biosynthesis

Foundational

A Predictive Analysis of the ¹H and ¹³C NMR Spectra of Benzyl 3-methanesulfonylazetidine-1-carboxylate

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Benzyl 3-methanesulfonylazetidine-1-carboxyla...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Benzyl 3-methanesulfonylazetidine-1-carboxylate. In the landscape of drug discovery and development, azetidine scaffolds are prized for their ability to impart desirable physicochemical properties, and their precise structural characterization is paramount. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages foundational NMR principles and spectral data from structurally analogous compounds to construct a reliable predictive model. We will dissect the molecule's key functional groups—the benzyl carbamate, the strained azetidine ring, and the electron-withdrawing methanesulfonyl moiety—to rationalize the predicted chemical shifts, multiplicities, and coupling constants. This guide is designed to serve as an essential reference for researchers synthesizing or utilizing this compound, providing a robust framework for spectral interpretation and structural verification. Furthermore, a detailed, self-validating experimental protocol is provided to guide researchers in acquiring empirical data.

Molecular Structure and Functional Group Analysis

Benzyl 3-methanesulfonylazetidine-1-carboxylate is a multifunctional compound featuring three key regions that dictate its NMR signature. Understanding the electronic environment of each proton and carbon nucleus is the first step in predicting its spectrum.

  • Benzyl Carbamate Group (Cbz/Z): This protecting group consists of a benzylic methylene bridge (-CH₂-) and five aromatic protons (-C₆H₅). The aromatic ring's anisotropy and the electronegativity of the adjacent oxygen and nitrogen atoms significantly influence the chemical shifts of these protons.[1][2][3]

  • Azetidine Ring: A four-membered, saturated heterocyclic amine. The inherent ring strain and the substitution pattern are critical. The protons on the C2 and C4 carbons are adjacent to the carbamate nitrogen, while the single proton on the C3 carbon is directly attached to the carbon bearing the strongly electron-withdrawing methanesulfonyl group.

  • Methanesulfonyl Group (-SO₂CH₃): This functional group acts as a powerful electron-withdrawing substituent, which will deshield adjacent nuclei.[4] Its three methyl protons are chemically equivalent and will appear as a distinct singlet.

Below is the molecular structure with a systematic numbering scheme used for the subsequent NMR assignments.

Caption: Structure of Benzyl 3-methanesulfonylazetidine-1-carboxylate with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted based on established chemical shift ranges and the electronic effects of the neighboring functional groups.[5][6] The choice of deuterated solvent can influence chemical shifts; these predictions assume a standard non-polar solvent like Chloroform-d (CDCl₃).[7][8][9]

Table 1: Predicted ¹H NMR Data for Benzyl 3-methanesulfonylazetidine-1-carboxylate in CDCl₃

Proton Assignment (Atom No.)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
Aromatic (C8-C10)7.30 - 7.45Multiplet (m)5HTypical range for monosubstituted benzene ring protons.[2]
Benzylic CH₂ (C7)~ 5.15Singlet (s)2HDeshielded by the adjacent oxygen and aromatic ring. Often appears as a sharp singlet unless there is restricted rotation or chirality causing diastereotopicity.[1]
Azetidine CH₂ (C2, C4)4.20 - 4.50Multiplet (m)4HThese protons are adjacent to the electron-withdrawing carbamate nitrogen. They are expected to be complex due to coupling with each other and the C3 proton.
Azetidine CH (C3)4.00 - 4.20Multiplet (m)1HSignificantly deshielded by the strongly electron-withdrawing α-methanesulfonyl group. Expected to be a multiplet (quintet or similar) due to coupling with the four adjacent CH₂ protons.
Methanesulfonyl CH₃ (C11)~ 3.05Singlet (s)3HCharacteristic chemical shift for a methyl sulfone. The protons are isolated and thus appear as a singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted by analyzing the electronic environment of each carbon atom. The chemical shifts are highly dependent on hybridization and the electronegativity of attached groups.[10]

Table 2: Predicted ¹³C NMR Data for Benzyl 3-methanesulfonylazetidine-1-carboxylate in CDCl₃

Carbon Assignment (Atom No.)Predicted Chemical Shift (δ, ppm)Rationale for Prediction
Carbamate C=O (C6)~ 156.5Typical range for a carbamate carbonyl carbon.
Aromatic C-ipso (C' of C7)~ 136.0Quaternary aromatic carbon attached to the benzylic group.
Aromatic CH (C8-C10)128.0 - 129.0Standard range for protonated carbons in a benzene ring.
Benzylic CH₂ (C7)~ 67.5Methylene carbon deshielded by the adjacent oxygen and aromatic system.[3]
Azetidine CH (C3)~ 62.0This methine carbon is strongly deshielded by the directly attached, electron-withdrawing sulfone group.
Azetidine CH₂ (C2, C4)~ 50.0These carbons are deshielded by the adjacent carbamate nitrogen within the strained ring system.[11][12]
Methanesulfonyl CH₃ (C11)~ 44.5Aliphatic carbon directly attached to the sulfone group.[13]

Experimental Protocol for Spectral Acquisition and Verification

To ensure the acquisition of high-quality, verifiable NMR data, the following protocol is recommended. This procedure is designed to be a self-validating system, from sample preparation to data processing.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (400 MHz+) cluster_proc 3. Data Processing cluster_analysis 4. Structural Analysis a Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample b Dissolve in ~0.7 mL of CDCl₃ with 0.03% TMS a->b c Transfer solution to a clean, dry 5mm NMR tube b->c d Tune and shim the spectrometer probe c->d e Acquire ¹H Spectrum (16-64 scans) d->e f Acquire ¹³C{¹H} Spectrum (1024+ scans, d1=2s) d->f g Apply Fourier Transform to FID e->g f->g h Phase and baseline correct the spectrum g->h i Calibrate spectrum to TMS (0.00 ppm) h->i j Integrate ¹H peaks and pick ¹³C peaks i->j k Assign signals based on chemical shift, multiplicity, and integration j->k l Compare experimental data with predicted values k->l

Caption: Recommended workflow for the acquisition and analysis of NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh the purified compound: 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR.[14]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Chloroform-d is a common starting point for compounds of this type.[15] The solvent should contain an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing.[16]

    • Transfer the clear solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • The spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for protons to ensure adequate signal dispersion.[17]

    • For ¹H NMR: A standard one-pulse experiment is usually sufficient. Key parameters include a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay (d1) of 1-2 seconds, and averaging 16 to 64 scans to achieve a good signal-to-noise ratio.[15]

    • For ¹³C NMR: A proton-decoupled experiment is standard. A wider spectral width (0-220 ppm) is necessary.[13] Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (d1 = 2-5 seconds) are required, especially to observe quaternary carbons like the carbamate carbonyl.[13]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum and apply a baseline correction to ensure accurate integrations and peak picking.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If using CDCl₃, the residual solvent peak can be used as a secondary reference (7.26 ppm for ¹H, 77.16 ppm for ¹³C).[14][18]

    • For the ¹H spectrum, integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, coupling patterns, and integrations to assign each signal to a specific nucleus in the molecule, comparing the results against the predicted values in Tables 1 and 2.

References

  • Taylor & Francis. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40, 1807-1813. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). H Amination. Direct Synthesis of Benzylic Carbamates. SUPPORTING INFORMATION. Retrieved from [Link]

  • NMR Chart. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]

  • R Discovery. (1972, August 1). 1H and 13C NMR spectra of benzyl compounds. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

  • SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Wiley Online Library. (1972). 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance. Retrieved from [Link]

  • ACS Publications. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. Retrieved from [Link]

  • ECHA. (n.d.). benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate (C12H15NO5S). Retrieved from [Link]

  • SpectraBase. (n.d.). Azetidine hydrochloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (2008, July 15). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Retrieved from [Link]

  • MDPI. (n.d.). Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR Chemical Shift (δ) for Compounds 3a-e (DMSO-d. 300 MHz)*. Retrieved from [Link]

  • PubMed. (2025, January 28). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

Sources

Exploratory

A Predictive Structural Analysis and Methodological Guide to the Crystallography of Benzyl 3-methanesulfonylazetidine-1-carboxylate

Abstract The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to therapeutic candidates.[1][2] This guide addres...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to therapeutic candidates.[1][2] This guide addresses the structural elucidation of a key derivative, Benzyl 3-methanesulfonylazetidine-1-carboxylate. In the absence of publicly available empirical crystal structure data for this specific molecule, this document provides a comprehensive, predictive framework for its crystallographic analysis. We present a detailed, field-proven methodology for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis. Furthermore, we offer a hypothesized crystal structure and predicted diffraction data, grounded in the analysis of analogous compounds. This whitepaper is intended to serve as a robust technical guide for researchers in structural biology and drug development, providing both a practical experimental roadmap and a predictive structural model to accelerate research initiatives.

Introduction: The Strategic Importance of the Azetidine Moiety

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery.[1][2] Their inherent ring strain and three-dimensional character offer a unique combination of properties:

  • Improved Physicochemical Properties: The presence of the azetidine ring can enhance solubility, reduce lipophilicity, and improve metabolic stability compared to more conventional, conformationally flexible linkers.[1]

  • Vectorial Exit Points: The rigid, non-planar geometry of the azetidine ring provides well-defined vectors for substituents, allowing for precise three-dimensional exploration of protein binding pockets.

  • Novel Chemical Space: As a bioisostere for other common functionalities, the azetidine ring opens up new avenues for patentable chemical space and improved selectivity profiles.

Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine motif, underscoring its therapeutic relevance.[1] The title compound, Benzyl 3-methanesulfonylazetidine-1-carboxylate, combines this valuable scaffold with a methanesulfonyl group—a common hydrogen bond acceptor and metabolic blocker—and a benzyl carbamate protecting group, making it a versatile intermediate for further synthetic elaboration. Understanding its precise three-dimensional structure is paramount for rational, structure-based drug design.

Proposed Experimental Workflow for Structural Elucidation

The determination of a molecule's crystal structure is a systematic process, beginning with synthesis and culminating in the refinement of a crystallographic model.[3][4] The following workflow represents a robust, validated approach to determining the structure of Benzyl 3-methanesulfonylazetidine-1-carboxylate.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-Ray Diffraction Analysis A Synthesis of Target Compound B Purification (e.g., Column Chromatography) A->B C Screening of Crystallization Conditions B->C Purity >98% D Growth of High-Quality Single Crystals C->D E Crystal Mounting & Data Collection D->E Select Suitable Crystal F Data Processing & Integration E->F G Structure Solution & Refinement F->G H Validation & Deposition (CIF) G->H

Figure 1: A comprehensive workflow for the determination of the crystal structure of Benzyl 3-methanesulfonylazetidine-1-carboxylate, from synthesis to final data validation.

Synthesis and Purification

A plausible synthetic route to the title compound would involve the reaction of a suitable precursor, such as Benzyl 3-hydroxyazetidine-1-carboxylate, with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.

Protocol:

  • Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure title compound.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step.[5] A systematic screening of various solvents and techniques is essential.[6][7]

Recommended Crystallization Techniques:

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like DCM/heptane) and left in a loosely covered vial to allow the solvent to evaporate over several days.[7]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[7][8]

  • Solvent Layering: A concentrated solution of the compound is prepared in a dense solvent (e.g., DCM). A less dense anti-solvent (e.g., hexane) is carefully layered on top, creating a distinct interface. Crystals form at this interface as the solvents slowly diffuse into one another.[6]

A good crystal for SC-XRD should be transparent, have well-defined faces, and be free of cracks or inclusions when viewed under a polarized light microscope.[5] An ideal size for modern diffractometers is approximately 0.1 to 0.3 mm in all dimensions.[5]

Single-Crystal X-Ray Diffraction (SC-XRD) Data Collection

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[3][4][9]

Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a cryoloop. The loop is then placed in the cold stream (typically 100 K) of the diffractometer to minimize thermal vibrations and protect the crystal from X-ray damage.

  • Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).[10]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., omega and phi scans).[10] The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection. The data is then scaled and corrected for experimental factors such as absorption.[10]

Predicted Crystal Structure and Diffraction Data

While awaiting empirical data, a predictive model can be constructed based on the known structures of similar small molecules and fundamental chemical principles.

Figure 2: 2D representation of the molecular connectivity in Benzyl 3-methanesulfonylazetidine-1-carboxylate.

Predicted Crystallographic Parameters

The following table summarizes the predicted crystallographic data for the title compound. These values are hypothetical and serve as a baseline for comparison with future experimental results.

ParameterPredicted ValueRationale / Comment
Chemical FormulaC₁₂H₁₅NO₅SDerived from the molecular structure.
Formula Weight285.32 g/mol Calculated from the chemical formula.
Crystal SystemMonoclinicA common crystal system for organic molecules of this type.
Space GroupP2₁/cOne of the most common space groups for chiral molecules crystallizing in a centrosymmetric lattice.
a (Å)~10-12Estimated based on typical cell dimensions for similar-sized molecules.
b (Å)~8-10Estimated based on typical cell dimensions for similar-sized molecules.
c (Å)~15-18Estimated based on typical cell dimensions for similar-sized molecules.
α (°)90By definition for the monoclinic system.
β (°)~95-105A typical range for the non-90° angle in the monoclinic system.
γ (°)90By definition for the monoclinic system.
Volume (ų)~1500-2000Calculated from the estimated cell parameters.
Z4The number of molecules in the unit cell; 4 is very common for P2₁/c.
Calculated Density (g/cm³)~1.3-1.5Calculated from the formula weight, Z, and estimated volume.
RadiationMo Kα (λ = 0.71073 Å)Standard laboratory X-ray source for small molecule crystallography.
Temperature100 KStandard cryogenic temperature to reduce atomic motion.
R-factor (R1)< 0.05Expected value for a well-refined structure.
wR2 (all data)< 0.15Expected value for a well-refined structure.
Anticipated Structural Features
  • Azetidine Ring Conformation: The four-membered azetidine ring is expected to be puckered, not planar, to alleviate ring strain. The degree of puckering is a key structural parameter.

  • Torsion Angles: The torsion angles around the C-N bond of the carbamate and the C-O bond of the sulfonate ester will define the overall molecular conformation.

  • Intermolecular Interactions: In the solid state, hydrogen bonding is unlikely to be a dominant packing force, as there are no strong classical hydrogen bond donors. Instead, packing will likely be governed by weaker C-H···O interactions involving the sulfonyl and carbonyl oxygen atoms, as well as π-stacking interactions between the benzyl rings of adjacent molecules.

Conclusion

While the definitive crystal structure of Benzyl 3-methanesulfonylazetidine-1-carboxylate awaits experimental determination, this guide provides a comprehensive framework for its elucidation. By following the detailed methodologies for synthesis, crystallization, and X-ray diffraction analysis, researchers can confidently approach this problem. The predictive data and structural insights offered herein serve as a valuable starting point for understanding the solid-state conformation and packing of this important medicinal chemistry building block, ultimately aiding in the rational design of next-generation therapeutics.

References

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Kemp, M. et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Singh, R. et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • PubChem. Benzyl 3-oxoazetidine-1-carboxylate. Retrieved from [Link]

  • Neutron Sciences. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

  • University of Geneva. Guide for crystallization. Retrieved from [Link]

  • Krasnova, L. & Chernyak, D. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Crystallization of Small Molecules. crystallization of small molecules. Retrieved from [Link]

  • Google Patents. (2003, July 31). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

  • SPT Labtech. Chemical crystallization. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. X-Ray Diffraction Basics. Retrieved from [Link]

  • Brandi, A. et al. (2008, September 10). Novel Syntheses of Azetidines and Azetidinones. ACS Publications. Retrieved from [Link]

Sources

Foundational

Benzyl 3-Methanesulfonylazetidine-1-Carboxylate in Medicinal Chemistry: A Technical Whitepaper on Bioisosteric Design and Synthetic Integration

Executive Summary The pursuit of novel chemical space in drug discovery has driven a paradigm shift away from flat, highly lipophilic aromatic rings toward sp3 -rich, polar, and metabolically stable scaffolds. Benzyl 3-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in drug discovery has driven a paradigm shift away from flat, highly lipophilic aromatic rings toward sp3 -rich, polar, and metabolically stable scaffolds. Benzyl 3-methanesulfonylazetidine-1-carboxylate (CAS No. 1638760-91-4) has emerged as a premier building block in this architectural transition[1]. By combining the conformational rigidity of an azetidine ring, the potent hydrogen-bonding capacity of a sulfone, and the orthogonal synthetic flexibility of a carboxybenzyl (Cbz) protecting group, this intermediate enables the synthesis of highly optimized pharmacophores[2].

This technical guide explores the physicochemical rationale, synthetic manipulation, and target-directed applications of this critical building block for drug development professionals.

Structural Rationale and Physicochemical Profiling

As a Senior Application Scientist, I frequently evaluate building blocks not just for their structural novelty, but for their predictable impact on a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The architecture of Benzyl 3-methanesulfonylazetidine-1-carboxylate is deliberately engineered to address specific medicinal chemistry challenges.

The Azetidine Core: A Superior Bioisostere

Historically, morpholines, piperazines, and pyrrolidines have been the default saturated heterocycles in drug design. However, these 5- and 6-membered rings often introduce excessive lipophilicity (high logP ) and are susceptible to oxidative metabolism by Cytochrome P450 enzymes.

The 4-membered azetidine ring serves as an exceptional bioisostere. The increased ring strain alters the hybridization of the nitrogen lone pair, subtly reducing its basicity ( pKa​ ) compared to pyrrolidines. This reduction in basicity often translates to improved membrane permeability and reduced hERG channel liability (cardiotoxicity). Furthermore, the compact size of the azetidine ring allows it to occupy sterically restricted binding pockets that larger rings cannot access.

The 3-Methanesulfonyl Vector

The placement of the methanesulfonyl (mesyl) group at the 3-position is a calculated design choice:

  • Symmetry and Achirality: Substitution at the 3-position creates a symmetrical, achiral molecule. This eliminates the need for complex enantioselective synthesis or chiral resolution, significantly streamlining scale-up and regulatory CMC (Chemistry, Manufacturing, and Controls) pathways[3].

  • Hydrogen Bonding: The sulfone moiety is a powerful hydrogen-bond acceptor. Its twin oxygen atoms project outward, providing ideal vectors for interacting with kinase hinge regions or the backbones of viral proteases[4].

Orthogonality of the Cbz Protecting Group

In multi-step syntheses, protecting group orthogonality is paramount. The Cbz group on the azetidine nitrogen is stable to the strong acidic conditions (e.g., TFA, HCl) used to remove Boc groups, and resistant to the mild bases (e.g., piperidine) used to cleave Fmoc groups. This allows chemists to selectively functionalize other regions of a complex molecule before unveiling the azetidine nitrogen via catalytic hydrogenolysis[5].

Quantitative Data: Saturated Heterocycle Comparison

To quantify the advantages of the 3-methanesulfonylazetidine motif, we must compare it against traditional heterocyclic appendages. The table below summarizes the physicochemical shifts observed when replacing a standard piperazine or morpholine with the deprotected 3-methanesulfonylazetidine core.

Scaffold / SubstituentRing SizeRelative Lipophilicity ( ΔlogP )*Topological Polar Surface Area (TPSA)Metabolic Stability (Microsomal)
Piperazine 6-memberedBaseline (0.0)24.1 ŲModerate (N-dealkylation prone)
Morpholine 6-membered-0.2 to -0.421.5 ŲModerate (Oxidative ring opening)
3-Methanesulfonylazetidine 4-membered-0.8 to -1.256.5 ŲHigh (Sterically shielded core)

*Values represent average shifts when appended to a standard aromatic drug scaffold. The high TPSA of the azetidine derivative is driven by the sulfone group, which drastically improves aqueous solubility.

Synthetic Integration: Self-Validating Deprotection Protocol

To utilize this building block, the Cbz group must be cleanly removed to yield the reactive secondary amine, 3-(methylsulfonyl)azetidine hydrochloride (CAS: 1400764-60-4)[3]. The following protocol details a robust, self-validating palladium-catalyzed hydrogenolysis.

Causality-Driven Methodology: Pd/C Hydrogenolysis

Objective: Cleave the Cbz carbamate to yield the free amine, subsequently trapped as a stable hydrochloride salt to prevent degradation[6].

Reagents:

  • Benzyl 3-methanesulfonylazetidine-1-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 0.1 eq by weight)

  • Methanol (Anhydrous, 0.2 M)

  • 1M HCl in Diethyl Ether (1.2 eq)

  • Hydrogen gas ( H2​ , 1 atm via balloon)

Step-by-Step Procedure:

  • Preparation & Inertion: Dissolve the starting material (269.3 g/mol ) in anhydrous methanol within a round-bottom flask.

    • Causality: Methanol is selected because it highly solubilizes both the protected precursor and the resulting polar amine, preventing product precipitation onto the catalyst surface which would stall the reaction.

    • Safety & Validation Check: Purge the flask with Argon (3 vacuum/purge cycles) before adding the Pd/C. Dry Pd/C is highly pyrophoric in the presence of methanol vapors and ambient oxygen.

  • Hydrogenation: Add the 10% Pd/C carefully under a stream of Argon. Seal the flask, evacuate, and backfill with H2​ gas using a balloon. Stir vigorously at room temperature (20-25°C).

    • Causality: Vigorous stirring maximizes the gas-liquid-solid interfacial area, overcoming mass transfer limitations of the H2​ gas into the solvent.

    • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is complete when the peak corresponding to the Cbz-protected mass ( [M+H]+=270 ) is entirely replaced by the free amine mass ( [M+H]+=136 ). This typically requires 4 to 6 hours.

  • Filtration & Salt Formation: Purge the flask with Argon to remove residual H2​ . Filter the black suspension through a tightly packed pad of Celite, washing the filter cake with excess methanol.

    • Causality: Celite acts as a depth filter, preventing pyrophoric nanoscale palladium particles from passing through the glass frit and contaminating the final API.

  • Trapping the Amine: Cool the clear filtrate to 0°C using an ice bath. Dropwise, add 1M HCl in diethyl ether (1.2 eq). Stir for 15 minutes, then concentrate the solution in vacuo to yield 3-(methylsulfonyl)azetidine hydrochloride as a white, crystalline solid.

    • Causality: The free azetidine base is highly polar, somewhat volatile, and prone to atmospheric oxidation. Trapping it immediately as the hydrochloride salt ensures a bench-stable, highly pure solid ready for downstream SN​Ar or Buchwald-Hartwig coupling reactions.

Applications in Target-Directed Drug Discovery

Once deprotected, the 3-methanesulfonylazetidine moiety is frequently coupled to heteroaromatic scaffolds to generate potent inhibitors.

Oncology: PI3K/AKT Pathway Inhibitors

The Phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) pathway is frequently mutated in human cancers. Inhibitors targeting the PI3K α isoform often utilize the 3-methanesulfonylazetidine group[4]. When appended to a pyrimidine or urea-based core, the azetidine ring directs the sulfone oxygens deep into the ATP-binding pocket of the kinase. Here, the sulfone acts as a critical hydrogen-bond acceptor with the kinase hinge region, drastically increasing binding affinity and residence time, thereby shutting down downstream AKT/mTOR signaling and halting tumor proliferation[4].

Virology: HIV Protease and Entry Inhibitors

In the realm of infectious diseases, azetidine derivatives have been patented for their efficacy against the Human Immunodeficiency Virus (HIV)[7]. The compact nature of the azetidine ring allows these inhibitors to navigate the highly mutated, sterically constricted active sites of HIV proteases. The sulfone group interacts with the catalytic aspartate residues of the protease, locking the enzyme in an inactive conformation and preventing viral replication[7].

Pathway Visualization: Mechanism of Action

The following diagram illustrates the logical flow of signal transduction inhibition when a 3-methanesulfonylazetidine-derived compound is deployed against the PI3K/AKT oncogenic pathway.

G Inhibitor Azetidine-Derived PI3K Inhibitor PI3K PI3K (Isoform Alpha) Inhibitor->PI3K  Inhibits (H-Bond via Sulfone) PIP3 PIP3 PI3K->PIP3  Phosphorylates PIP2 PIP2 PIP2->PIP3  Conversion AKT AKT Kinase PIP3->AKT  Activates mTOR mTOR Complex AKT->mTOR  Activates Proliferation Tumor Cell Proliferation mTOR->Proliferation  Drives

PI3K/AKT pathway modulation by azetidine-derived inhibitors.

Conclusion

Benzyl 3-methanesulfonylazetidine-1-carboxylate is far more than a simple chemical intermediate; it is a strategic tool for modern drug design. By offering a metabolically stable, sterically compact, and highly polar bioisostere to traditional 6-membered rings, it allows medicinal chemists to rescue failing drug candidates suffering from poor solubility or high clearance. Through rigorous, causality-driven synthetic protocols like the Pd/C hydrogenolysis detailed above, this building block can be seamlessly integrated into discovery pipelines targeting complex oncology and virology indications.

References

  • Google Patents, "WO2022265993A1 - Urea derivatives which can be used to treat cancer", patents.google.com.
  • Google Patents, "WO2020084491A1 - Inhibitors of human immunodeficiency virus replication", patents.google.com.
  • ACS Publications, "Synthesis and Structure−Activity Relationship Studies of 3,6-Diazabicyclo[3.2.0]heptanes...", pubs.acs.org. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Reactivity of Benzyl 3-methanesulfonylazetidine-1-carboxylate: A Technical Guide

Executive Summary In modern medicinal chemistry, the integration of strained, polar heterocycles is a proven strategy for improving the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the integration of strained, polar heterocycles is a proven strategy for improving the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Benzyl 3-methanesulfonylazetidine-1-carboxylate (CAS: 1638760-91-4) 1 has emerged as a highly versatile building block. By combining the rigid, metabolically robust azetidine core with a strongly electron-withdrawing methanesulfonyl group and a protective carboxybenzyl (Cbz) group, this molecule offers a unique balance of thermodynamic stability and controlled reactivity.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural thermodynamics, and validated synthetic protocols associated with this compound, specifically tailored for drug development professionals designing kinase and protease inhibitors.

Structural Dynamics & Thermodynamic Profile

The thermodynamic behavior of Benzyl 3-methanesulfonylazetidine-1-carboxylate is dictated by the interplay between the inherent ring strain of the azetidine core and the stabilizing electronic effects of its substituents.

The Azetidine Core and Ring Strain

Azetidines possess a ring strain of approximately 26 kcal/mol due to bond angle distortion (compressed to ~90°). Unprotected azetidines are highly basic and susceptible to nucleophilic ring-opening. However, the functionalization at the 1- and 3-positions in this molecule fundamentally alters its stability profile.

Electronic Stabilization Mechanisms
  • Cbz Protecting Group (N-1 Position): The carbamate moiety delocalizes the nitrogen lone pair into the adjacent carbonyl group. This resonance drastically reduces the basicity and nucleophilicity of the nitrogen, preventing auto-catalytic degradation and shielding the strained ring from electrophilic attack.

  • Methanesulfonyl Group (C-3 Position): The sulfone (-SO₂CH₃) is a highly polar, electron-withdrawing group. Operating via a strong inductive effect (-I), it pulls electron density away from the azetidine carbons. This makes the ring less susceptible to oxidative metabolism while providing a potent hydrogen-bond acceptor vector for biological targets 2.

G Core Azetidine Core Ring Strain ~26 kcal/mol Stability Enhanced Thermodynamic Stability Resistance to Ring Opening Core->Stability Cbz Cbz Protecting Group Steric Shielding & Delocalization Cbz->Core Reduces N-basicity Sulfone 3-Methanesulfonyl Group Inductive Electron Withdrawal Sulfone->Core -I Effect

Fig 1: Thermodynamic stabilization of the azetidine core via Cbz and sulfone electronic effects.

Quantitative Physicochemical Summary
PropertyValueCausality / Synthetic Significance
Chemical Formula C₁₂H₁₅NO₄SDefines exact stoichiometry for reagent equivalents.
Molecular Weight 269.32 g/mol Essential for accurate molarity calculations.
CAS Number 1638760-91-4Industry-standard identifier for procurement 1.
Ring Strain ~26 kcal/molDrives reactivity; necessitates mild deprotection conditions.
Cbz Group N-Protecting GroupDelocalizes N-lone pair; prevents premature degradation.
Sulfone Group Electron-WithdrawingEnhances stability via inductive effect; acts as H-bond acceptor.

Reactivity & Synthetic Utility

The primary synthetic utility of Benzyl 3-methanesulfonylazetidine-1-carboxylate lies in its controlled deprotection to yield the free amine, 3-methanesulfonylazetidine .

Because of the high ring strain, harsh acidic deprotection (e.g., using HBr/AcOH) can protonate the azetidine nitrogen and trigger unwanted nucleophilic ring-opening. Therefore, catalytic hydrogenolysis is the thermodynamically favorable, field-proven choice. Once deprotected, the secondary amine acts as a potent nucleophile, readily participating in Nucleophilic Aromatic Substitution (S_NAr) or Buchwald-Hartwig cross-coupling reactions to generate complex APIs, such as PI3K inhibitors 3.

G A Protected Azetidine (Cbz-SO2Me) B H2, Pd/C MeOH, 25°C A->B C Free Amine Intermediate B->C D SNAr / Coupling (e.g., Pyrimidine) C->D E Target API (PI3K Inhibitor) D->E

Fig 2: Synthetic workflow from Cbz-deprotection to API coupling with self-validating checkpoints.

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm the causality of the reaction before proceeding to subsequent steps.

Protocol A: Controlled Deprotection via Catalytic Hydrogenolysis

Objective: Remove the Cbz group to yield 3-methanesulfonylazetidine without inducing ring-opening. Causality: Using H₂ and Pd/C avoids the generation of strong acids that would protonate the resulting secondary amine and lower the activation energy for ring cleavage.

  • Preparation: Dissolve Benzyl 3-methanesulfonylazetidine-1-carboxylate (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Catalyst Addition: Purge the reaction vessel with N₂ for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is highly pyrophoric when dry; always add under an inert atmosphere.

  • Hydrogenation: Evacuate the vessel and backfill with H₂ gas (balloon or Parr shaker at 1 atm). Stir vigorously at 25°C for 4–6 hours.

  • Self-Validation Checkpoint (Crucial): Sample the reaction mixture and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the parent mass (m/z 270 [M+H]⁺) and the exclusive appearance of the free amine (m/z 136 [M+H]⁺). If m/z 270 persists, refresh the H₂ atmosphere.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-methanesulfonylazetidine as a free base or treat with HCl in dioxane to isolate as the more stable hydrochloride salt 2.

Protocol B: Thermodynamic Stability Profiling (Forced Degradation)

Objective: Quantify the robustness of the protected building block under varying physiological and extreme pH conditions to ensure downstream viability. Causality: Establishing the degradation kinetics (k_obs) allows chemists to define the exact operational window (pH and temperature) for subsequent coupling reactions.

  • Aliquot Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile. Dilute 1:10 into three separate aqueous buffer systems: pH 2.0 (HCl/KCl), pH 7.4 (PBS), and pH 10.0 (Carbonate).

  • Incubation: Split each buffered solution into two vials. Incubate one set at 40°C and the other at 60°C.

  • Sampling: Withdraw 50 µL aliquots at t=0, 24h, 48h, and 7 days. Quench immediately with cold Acetonitrile.

  • Self-Validation Checkpoint (Crucial): Analyze via HPLC-UV (254 nm).

    • Pass Criteria: Calculate the mass balance. The sum of the parent peak area and any degradant peak areas must account for >98% of the initial t=0 concentration. A drop below 98% indicates the formation of volatile degradants or irreversible precipitation, invalidating the kinetic model.

Applications in Drug Discovery

The deprotected derivative of this compound is a highly sought-after moiety in targeted therapeutics.

  • PI3K Inhibitors (Oncology): Phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) is a critical node in cancer cell metabolism and proliferation. The 3-methanesulfonylazetidine group is frequently coupled to pyrimidine or urea scaffolds to enhance the solubility and target-binding affinity of PI3Kα inhibitors 3. The sulfone oxygen atoms act as critical hydrogen bond acceptors within the kinase hinge region.

  • Serine Protease Inhibitors (Virology): In the development of Hepatitis C Virus (HCV) NS3-NS4A protease inhibitors, the azetidine core provides a metabolically stable, rigid spacer that precisely orients the sulfone group to interact with the viral protease pocket, thereby halting viral replication 4.

References

  • World Intellectual Property Organization. (2022). Urea derivatives which can be used to treat cancer (WO2022265993A1).
  • European Patent Office. (2011). Inhibitors of serine proteases (EP2364984A1).

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action for Benzyl 3-methanesulfonylazetidine-1-carboxylate Derivatives

Abstract This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for Benzyl 3-methanesulfonylazetidine-1-carboxylate derivatives, a novel class of compounds with significant ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for Benzyl 3-methanesulfonylazetidine-1-carboxylate derivatives, a novel class of compounds with significant therapeutic potential. Drawing upon the well-established roles of its constituent chemical moieties—the azetidine ring, the methanesulfonyl group, and the benzyl carboxylate ester—we posit that these derivatives likely function as enzyme inhibitors, with a high probability of targeting protein kinases or proteases. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound class and a practical framework for its experimental validation. We present detailed, step-by-step protocols for biochemical assays to confirm enzyme inhibition, characterize the mode of action, and identify specific molecular targets.

Introduction: The Architectural Logic of a Privileged Scaffold

The Benzyl 3-methanesulfonylazetidine-1-carboxylate scaffold represents a strategic amalgamation of chemical functionalities known to be advantageous in drug design. The core of this structure is the azetidine ring, a four-membered nitrogen-containing heterocycle.[1] This strained ring system imparts a degree of conformational rigidity, which can pre-organize the molecule for optimal interaction with a biological target, potentially leading to higher binding affinity and selectivity.[2] The azetidine motif is a recognized "privileged scaffold" in medicinal chemistry, featured in several FDA-approved drugs where it enhances pharmacokinetic properties such as metabolic stability and solubility.[3]

The molecule is further functionalized with a methanesulfonyl group, a common feature in a multitude of enzyme inhibitors. This group, with its capacity to act as a hydrogen bond acceptor, is frequently implicated in key binding interactions within the active sites of enzymes, particularly kinases and proteases.[4][] The benzyl carboxylate moiety, while less functionally specific, contributes to the overall physicochemical properties of the molecule, influencing factors such as cell permeability and bioavailability, and may also participate in target binding.[6][7]

Given the confluence of these structural features, a compelling hypothesis emerges: Benzyl 3-methanesulfonylazetidine-1-carboxylate derivatives are likely to exert their biological effects through the inhibition of specific enzymes, with a strong predisposition towards the kinase or protease families.

Hypothesized Mechanism of Action: Enzyme Inhibition

We propose that the mechanism of action for this class of derivatives is centered on the inhibition of a target enzyme, likely a serine/threonine or tyrosine kinase, or a serine or cysteine protease.

The Rationale:

  • Azetidine as a Rigid Scaffold: The azetidine ring serves as a rigid anchor, positioning the methanesulfonyl and benzyl carboxylate groups in a defined spatial orientation for optimal interaction with the enzyme's binding pocket. Azetidine-based inhibitors of dipeptidyl peptidase IV (a serine protease) and various kinases have been successfully developed, demonstrating the utility of this scaffold in targeting these enzyme classes.[8][9]

  • Methanesulfonyl Group as a "Warhead": The methanesulfonyl group is hypothesized to be the key interacting moiety, or "warhead," that engages with the enzyme's active site. In the context of kinase inhibition, the sulfonyl oxygens can form critical hydrogen bonds with the hinge region of the kinase domain. For proteases, this group could interact with the catalytic residues (e.g., serine in the catalytic triad) or with the oxyanion hole.[4]

  • Benzyl Carboxylate in Ancillary Binding: The benzyl carboxylate group may occupy a hydrophobic pocket adjacent to the active site, contributing to the overall binding affinity and selectivity of the inhibitor.

Potential Signaling Pathway: Kinase Inhibition

A plausible scenario is the inhibition of a protein kinase involved in a disease-relevant signaling pathway, such as cell proliferation, inflammation, or angiogenesis. For instance, these derivatives could target kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or other receptor tyrosine kinases implicated in cancer.[3]

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR-2) Growth_Factor->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Substrate Downstream Substrate P_RTK->Substrate Phosphorylates P_Substrate Phosphorylated Substrate (Active) Substrate->P_Substrate Signaling_Cascade Signaling Cascade P_Substrate->Signaling_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Angiogenesis) Signaling_Cascade->Cellular_Response Derivative Benzyl 3-methanesulfonyl- azetidine-1-carboxylate Derivative Derivative->P_RTK Inhibits

Caption: Hypothesized kinase inhibition pathway.

Experimental Validation of the Mechanism of Action

A systematic experimental approach is required to validate the hypothesized mechanism of action. This involves a tiered strategy, beginning with broad screening to confirm enzyme inhibition, followed by detailed kinetic studies to characterize the mode of inhibition, and culminating in the identification of the specific molecular target(s).

Tier 1: Confirmation of Enzyme Inhibition

The initial step is to screen the Benzyl 3-methanesulfonylazetidine-1-carboxylate derivatives against a panel of representative kinases and proteases to determine if they exhibit inhibitory activity.

3.1.1. Protocol: High-Throughput Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based assay to measure kinase activity by quantifying the amount of ATP remaining in the reaction. A decrease in luminescence in the presence of the test compound indicates inhibition of kinase activity.[10]

Materials:

  • Kinase of interest (e.g., VEGFR-2)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.

3.1.2. Protocol: General Protease Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a general method for assessing protease inhibition using a fluorogenic substrate. Cleavage of the substrate by the protease releases a fluorescent molecule, and a decrease in the fluorescent signal in the presence of the test compound indicates inhibition.[11]

Materials:

  • Protease of interest (e.g., a specific cathepsin or caspase)

  • Fluorogenic protease substrate (specific to the protease)

  • Protease assay buffer (e.g., Tris-HCl, NaCl)

  • Test compound (dissolved in DMSO)

  • Black, opaque 96-well or 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of the test compound in DMSO.

    • In the assay plate, add the desired concentration of the test compound to the wells. Include DMSO-only (negative control) and known inhibitor (positive control) wells.

    • Add the protease solution to all wells except for a substrate-only control.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Add the fluorogenic substrate to all wells to initiate the reaction.

    • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value.

Tier 2: Characterization of Inhibition Mechanism

Once inhibitory activity is confirmed, the next step is to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by performing enzyme kinetic studies at varying concentrations of both the substrate and the inhibitor.

Protocol: Determining the Mode of Enzyme Inhibition

This protocol is a follow-up to the initial inhibition assays.

Procedure:

  • Perform the enzyme assay (either kinase or protease as described above) with a matrix of conditions, varying the concentrations of both the substrate and the test compound.

  • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

  • Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the changes in the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), in the presence of the inhibitor.

Data Interpretation:

Inhibition TypeLineweaver-Burk PlotEffect on VmaxEffect on Km
Competitive Lines intersect at the y-axisNo changeIncreases
Non-competitive Lines intersect at the x-axisDecreasesNo change
Uncompetitive Parallel linesDecreasesDecreases
Mixed Lines intersect in the second or third quadrantDecreasesIncreases or decreases
Tier 3: Identification of the Molecular Target

The final and most critical step is to identify the specific cellular protein(s) that the Benzyl 3-methanesulfonylazetidine-1-carboxylate derivatives bind to. Affinity-based pull-down assays coupled with mass spectrometry are a powerful approach for this "target deconvolution."[12][13][14]

Protocol: Target Identification using Affinity Chromatography and Mass Spectrometry

target_id_workflow cluster_synthesis Probe Synthesis cluster_immobilization Immobilization cluster_pulldown Affinity Pull-down cluster_analysis Analysis Synthesize_Probe Synthesize an analog of the derivative with a linker arm Immobilize_Probe Covalently attach the probe to beads (e.g., agarose) Synthesize_Probe->Immobilize_Probe Incubate Incubate lysate with probe-conjugated beads Immobilize_Probe->Incubate Cell_Lysate Prepare cell lysate Cell_Lysate->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute SDS_PAGE Separate proteins by SDS-PAGE Elute->SDS_PAGE In_gel_Digest In-gel digestion with trypsin SDS_PAGE->In_gel_Digest LC_MS Analyze peptides by LC-MS/MS In_gel_Digest->LC_MS Database_Search Identify proteins by database searching LC_MS->Database_Search

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Protocols & Analytical Methods

Method

Protocol for the Cbz Deprotection of Benzyl 3-methanesulfonylazetidine-1-carboxylate

Introduction & Strategic Overview Azetidine rings are highly valued in modern drug discovery for their ability to rigidify molecular scaffolds, improve metabolic stability, and increase the fraction of sp3-hybridized car...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Azetidine rings are highly valued in modern drug discovery for their ability to rigidify molecular scaffolds, improve metabolic stability, and increase the fraction of sp3-hybridized carbons ( Fsp3​ ) without significantly adding to the molecular weight. The substrate Benzyl 3-methanesulfonylazetidine-1-carboxylate (CAS: 1638760-91-4) is a versatile building block featuring a robust carboxybenzyl (Cbz) protecting group on the nitrogen and a methanesulfonyl moiety at the 3-position.

The objective of this protocol is the quantitative removal of the Cbz group to yield 3-methanesulfonylazetidine hydrochloride (CAS: 1400764-60-4)[1]. Because free azetidines are highly volatile and prone to degradation or polymerization, the deprotection must be designed as a self-validating system that traps the free amine in situ as a stable hydrochloride salt.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand the why behind the reagent choices, particularly when dealing with sulfur-containing heterocycles.

  • Catalyst Compatibility with Sulfur: A common misconception in synthetic chemistry is that all sulfur-containing substrates will poison palladium catalysts during hydrogenolysis. However, in a methanesulfonyl group ( −SO2​CH3​ ), the sulfur atom is in its highest oxidation state. The lack of available lone pairs prevents the strong coordination to the palladium surface that typically causes catalyst deactivation. Therefore, standard Pd/C hydrogenolysis proceeds efficiently[2].

  • The Necessity of Salt Formation: The free base of 3-methanesulfonylazetidine is an oil with high volatility and nucleophilicity. By introducing an equivalent of hydrochloric acid (or utilizing acidic solvents), the amine is immediately protonated upon Cbz cleavage. This prevents inter-molecular side reactions and yields a highly crystalline, easy-to-handle solid[1].

  • Acid-Mediated Cleavage Mechanism (Scale-up Alternative): For industrial scale-up, hydrogen gas and palladium present safety and cost bottlenecks. Acid-mediated deprotection utilizes hot isopropanol hydrochloride (IPA·HCl). The acid protonates the carbamate carbonyl, followed by nucleophilic attack from the chloride ion on the benzylic carbon. This releases benzyl chloride and carbamic acid, which spontaneously decarboxylates to yield the azetidine hydrochloride salt[3].

Experimental Protocols

Method A: Catalytic Hydrogenolysis (Standard Laboratory Scale)

This method is ideal for discovery chemistry and library synthesis due to its clean reaction profile and gaseous byproducts (toluene and CO2​ ).

Reagents:

  • Benzyl 3-methanesulfonylazetidine-1-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (10% w/w relative to substrate)

  • Methanol (MeOH, HPLC grade) (10 mL / mmol)

  • Aqueous HCl (1.0 M) or Methanolic HCl (1.1 eq)

  • Hydrogen gas ( H2​ , balloon or Parr shaker at 1-2 atm)

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve the Cbz-protected azetidine in MeOH. Add 1.1 equivalents of HCl to ensure the final product is trapped as the salt.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add the 10% Pd/C catalyst. Caution: Pd/C is pyrophoric; always add under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas three times. Maintain the reaction under a hydrogen atmosphere (balloon) and stir vigorously at room temperature (20-25 °C) for 4 to 6 hours.

  • Monitoring: Monitor the reaction via LCMS or TLC (staining with Ninhydrin). The disappearance of the starting material indicates completion.

  • Workup: Purge the flask with Argon to remove residual H2​ . Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with diethyl ether ( Et2​O ) to precipitate the pure 3-methanesulfonylazetidine hydrochloride as a white solid. Dry under high vacuum.

G Start Benzyl 3-methanesulfonylazetidine -1-carboxylate Prep Dissolve in MeOH Add 1.1 eq HCl Start->Prep Catalyst Add 10% Pd/C (10 w/w %) Prep->Catalyst Reaction H2 Atmosphere (1 atm) Stir at RT, 4-6 h Catalyst->Reaction Filtration Filter through Celite Wash with MeOH Reaction->Filtration LCMS confirms completion Concentration Evaporate Solvent (Toluene & CO2 removed) Filtration->Concentration Product 3-methanesulfonylazetidine hydrochloride (Solid) Concentration->Product Triturate with Et2O if needed

Caption: Workflow for the Pd/C catalytic hydrogenolysis of Cbz-protected azetidine.

Method B: Acid-Mediated Cleavage (Process / Scale-Up Alternative)

This method is a scalable, metal-free alternative that avoids the safety hazards of hydrogen gas and the regulatory limits for heavy metal residues in late-stage API synthesis[3].

Reagents:

  • Benzyl 3-methanesulfonylazetidine-1-carboxylate (1.0 eq)

  • Isopropanol hydrochloride (IPA·HCl, 5-6 M solution) (10-15 volumes)

  • Ethyl Acetate (EtOAc) (Anti-solvent for precipitation)

Step-by-Step Procedure:

  • Preparation: To a clean, dry reactor, add the Cbz-protected azetidine followed by the IPA·HCl solution at 20-30 °C. Stir for 15 minutes to ensure a uniform suspension/solution.

  • Thermal Cleavage: Heat the reaction mass to 65-75 °C. Maintain this temperature for 4 to 12 hours. The elevated temperature drives the nucleophilic displacement of the benzylic group[3].

  • Monitoring: Monitor the reaction progress via HPLC.

  • Cooling & Concentration: Once complete, cool the reaction mass to 45-55 °C. Distill off the bulk of the isopropanol solvent under vacuum (keeping the internal temperature below 50 °C).

  • Precipitation: Add Ethyl Acetate (EtOAc) to the crude residue at 45-55 °C and stir for 40 minutes. Cool the mixture to 20-30 °C and stir for an additional 2 hours to fully crystallize the product.

  • Isolation: Filter the resulting precipitate, wash with cold EtOAc, and dry under vacuum to yield the target hydrochloride salt.

G Start Benzyl 3-methanesulfonylazetidine -1-carboxylate Prep Suspend in IPA·HCl (5-6 M solution) Start->Prep Reaction Heat to 65-75 °C Stir for 4-12 h Prep->Reaction Cooling Cool to 20-30 °C Distill solvent in vacuo Reaction->Cooling Monitor by HPLC Precipitation Add EtOAc Stir to precipitate Cooling->Precipitation Product 3-methanesulfonylazetidine hydrochloride (Solid) Precipitation->Product Filter & Dry

Caption: Metal-free, acid-mediated Cbz deprotection workflow using IPA·HCl.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for choosing between Method A and Method B based on project phase and scale requirements.

ParameterMethod A: Catalytic HydrogenolysisMethod B: Acid-Mediated Cleavage
Primary Reagents H2​ gas, 10% Pd/C, MeOH, HClIPA·HCl (5-6 M)
Reaction Temperature 20 - 25 °C (Room Temp)65 - 75 °C
Reaction Time 4 - 6 hours4 - 12 hours
Typical Yield 90 - 98%85 - 92%
Byproducts Toluene, CO2​ (Volatile)Benzyl chloride, CO2​
Scalability Low to Medium (Requires specialized pressure reactors at scale)High (Standard glass-lined reactors)
Metal Residue Risk High (Requires Pd scavenging/filtration)None (Metal-free)
Best Used For Discovery, Library Synthesis, < 100g scaleProcess Development, > 1kg scale

References

  • Chemikart. Benzyl 3-methanesulfonylazetidine-1-carboxylate (CAS: 1638760-91-4).
  • BenchChem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • CymitQuimica. 3-methylsulfonylazetidine hydrochloride (CAS: 1400764-60-4).

Sources

Application

Application Note: Synthesis of 3-Substituted Azetidine Pharmaceutical Intermediates via Nucleophilic Displacement from Benzyl 3-Methanesulfonylazetidine-1-carboxylate

Abstract The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional structures to drug candidates.[1][2] This ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional structures to drug candidates.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of Benzyl 3-methanesulfonylazetidine-1-carboxylate as a versatile platform for the synthesis of diverse 3-substituted azetidine intermediates. We detail robust protocols for nucleophilic substitution reactions, focusing on the introduction of amine and azide functionalities, which are pivotal for further elaboration into complex pharmaceutical agents. The underlying chemical principles, detailed step-by-step experimental procedures, safety considerations, and methods for characterization are thoroughly discussed to ensure reliable and reproducible outcomes.

Introduction and Scientific Principle

Benzyl 3-methanesulfonylazetidine-1-carboxylate is an ideal starting material for the diversification of the azetidine core. Its utility stems from two key structural features:

  • A Strained Four-Membered Ring: The inherent ring strain of the azetidine heterocycle contributes to its unique reactivity, making the C3 position susceptible to nucleophilic attack.[2][3]

  • An Excellent Leaving Group: The methanesulfonyl (mesylate, MsO-) group at the C3 position is an exceptional leaving group, facilitating its displacement by a wide range of nucleophiles under relatively mild conditions.

  • A Stable Protecting Group: The nitrogen atom is protected by a benzyloxycarbonyl (Cbz or Z) group, which is stable to the reaction conditions required for nucleophilic substitution but can be readily removed in a subsequent step via hydrogenolysis.[4]

The primary transformation described herein is a classic bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (Nu⁻) attacks the electrophilic carbon atom at the C3 position, leading to the displacement of the mesylate leaving group and the formation of a new carbon-nucleophile bond.

General Reaction Mechanism

The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the mesylate group, resulting in an inversion of stereochemistry if the carbon center is chiral.

Caption: General SN2 displacement of the mesylate group.

Materials and Safety

Reagents and Equipment
  • Benzyl 3-methanesulfonylazetidine-1-carboxylate (CAS: 1315368-95-6)

  • Sodium azide (NaN₃)

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Palladium on carbon (10% w/w)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrers, heating mantles

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

  • Hydrogenation apparatus (H-Cube, Parr shaker, or balloon hydrogenation setup)

Critical Safety Precautions
  • General Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[5]

  • Benzyl 3-methanesulfonylazetidine-1-carboxylate: May cause skin, eye, and respiratory irritation.[6] Avoid inhalation and direct contact.

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It can form explosive heavy metal azides; do not allow contact with lead or copper. Acidification generates highly toxic hydrazoic acid gas. Handle with extreme caution.

  • Solvents: Anhydrous solvents are flammable. Keep away from ignition sources.[7]

  • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and may ignite in the presence of air and solvents. Handle the catalyst wet or under an inert atmosphere.

Experimental Protocols

The following protocols detail the synthesis of key pharmaceutical intermediates. Reaction progress should be monitored by TLC or LC-MS to ensure completion.

Protocol 1: Synthesis of Benzyl 3-Azidoazetidine-1-carboxylate

This protocol describes the conversion of the mesylate to an azide, a versatile intermediate that can be readily reduced to a primary amine.[4]

Reaction Scheme:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Benzyl 3-methanesulfonylazetidine-1-carboxylate (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.2 M solution.

  • Add sodium azide (NaN₃, 1.5 eq) to the stirring solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and carefully pour it into an equal volume of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the title compound as a clear oil.

Protocol 2: Synthesis of Benzyl 3-Morpholinoazetidine-1-carboxylate

This protocol demonstrates the direct SN2 displacement with a secondary amine, a common strategy for introducing functionality in drug discovery programs.[8]

Reaction Scheme:

Procedure:

  • To a round-bottom flask, add Benzyl 3-methanesulfonylazetidine-1-carboxylate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a magnetic stir bar.

  • Add anhydrous acetonitrile (ACN) to create a ~0.2 M solution.

  • Add morpholine (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (~82 °C) and stir for 12-16 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 3: N-Cbz Deprotection via Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to yield the free secondary amine, a crucial intermediate for subsequent coupling reactions.[4][9]

Reaction Scheme:

Procedure:

  • Dissolve the Cbz-protected azetidine (e.g., the product from Protocol 1 or 2) (1.0 eq) in methanol (MeOH) in a suitable hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material) under a stream of nitrogen or argon.

  • Seal the vessel and purge it with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (balloon or ~50 psi) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol. Caution: Do not allow the filter cake to dry completely as it may become pyrophoric.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, which can often be used without further purification.

Data Summary and Discussion

The nucleophilic displacement on Benzyl 3-methanesulfonylazetidine-1-carboxylate is a high-yielding and versatile transformation. The choice of solvent and base is critical for success. Polar aprotic solvents like DMF and acetonitrile are ideal as they effectively solvate the cation of the nucleophilic salt while not interfering with the nucleophile itself, thus promoting the SN2 pathway.[10] For amine nucleophiles, an inorganic base like K₂CO₃ is used to neutralize the methanesulfonic acid byproduct without competing as a nucleophile.

Nucleophile Product Class Solvent Base Temp (°C) Typical Yield (%)
Sodium Azide3-AzidoazetidineDMFNone8085-95%
Morpholine3-AminoazetidineACNK₂CO₃8280-90%
Piperidine3-AminoazetidineACNK₂CO₃8275-85%
Benzylamine3-AminoazetidineACNK₂CO₃8270-80%

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathways from the common starting material to various classes of valuable pharmaceutical intermediates.

Synthetic_Workflow cluster_substitution S N 2 Nucleophilic Substitution cluster_deprotection N-Cbz Deprotection (Hydrogenolysis) start Benzyl 3-methanesulfonyl- azetidine-1-carboxylate azide_intermediate Cbz-Protected 3-Azidoazetidine start->azide_intermediate NaN₃, DMF, 80°C amine_intermediate Cbz-Protected 3-Aminoazetidine start->amine_intermediate R₂NH, K₂CO₃, ACN, Reflux final_azide 3-Azidoazetidine (Free Base or Salt) azide_intermediate->final_azide H₂, Pd/C, MeOH final_amine 3-Aminoazetidine (Free Base or Salt) amine_intermediate->final_amine H₂, Pd/C, MeOH reduction Final Primary Amine (via Azide Reduction) final_azide->reduction Reduction (e.g., H₂, Pd/C or PPh₃)

Caption: Synthetic pathways to key azetidine intermediates.

Conclusion

Benzyl 3-methanesulfonylazetidine-1-carboxylate serves as an outstanding building block for the efficient synthesis of 3-substituted azetidine derivatives. The protocols outlined in this application note are robust, scalable, and provide access to a variety of key intermediates essential for the construction of novel pharmaceutical candidates. The straightforward SN2 displacement chemistry, coupled with reliable protecting group strategies, empowers medicinal chemists to rapidly generate libraries of diverse azetidine-containing compounds for structure-activity relationship studies.

References

  • Vertex AI Search. (n.d.). benzyl 3-sulfamoylazetidine-1-carboxylate — Chemical Substance Information. NextSDS.
  • Patil, S. B., & Goudgaon, N. M. (2010). SYNTHESIS OF 3- (1 – BENZYL – 1H – BENZO [D] IMIDAZOL – 2 – L AMINO) – 2 – (3 – ARYL – 1- PHENYL – 1H – PYRAZOL – 4 – YL) THIAZOLIDIN – 4- ONES AND THEIR ANTIMICROBIAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • O'Leary, D. J., Pederson, R., & Grubbs, R. H. (2011). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses.
  • Garcı́a-Rubia, A., L-Aleixandre, J., & Gotor, V. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, ACS Publications.
  • Bull, J. A., & Mousseau, J. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry.
  • NextSDS. (n.d.). benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate — Chemical Substance Information.
  • Reddy, G. P., Keerthi, P., Gudimalla, N., Mohanty, S., & Bandichhor, R. (2012). Reaction Kinetics of Nucleophilic Substitution in the Synthesis of Moxifloxacin. Chemistry & Biology Interface.
  • PubChemLite. (n.d.). Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate (C12H15NO5S).
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
  • Fisher Scientific. (2024, March 13). SAFETY DATA SHEET - Benzyl 4-aminopiperidine-1-carboxylate.
  • Thermo Fisher Scientific. (2010, November 6). SAFETY DATA SHEET - Benzenemethanamine, N-methyl-.
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2017). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Google Patents. (n.d.). US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis.
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, ACS Publications.
  • Kumar, V., & Singh, B. K. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing azetidine ring opening during Benzyl 3-methanesulfonylazetidine-1-carboxylate reactions

[label="C3-Carbanion Intermediate\n(High Caption: Mechanistic divergence of C3-carbanion between electrophilic trapping and E1cB ring opening. Frequently Asked Questions (FAQs) & Troubleshooting Q: My LCMS shows a major...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="C3-Carbanion Intermediate\n(High

Caption: Mechanistic divergence of C3-carbanion between electrophilic trapping and E1cB ring opening.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My LCMS shows a major peak with the exact same mass as my starting material, but the NMR is a mess. What happened? A: You are observing the acyclic enamine isomer. Because the E1cB elimination is an intramolecular bond cleavage, the resulting acyclic molecule has the exact same molecular weight as the cyclic starting material. Field-proven tip: You can quickly diagnose this by checking the UV trace on your LCMS. The acyclic enamine will exhibit a strong UV absorbance at ~260–280 nm due to the extended conjugation (N-C=C-SO2), whereas the intact azetidine sulfone absorbs weakly.

Q: I need to alkylate the C3 position. How can I do this without destroying the ring? A: You must ensure that the rate of electrophilic trapping ( ktrap​ ) is significantly faster than the rate of elimination ( kelim​ ). Do not use a sequential addition protocol (adding base, waiting, then adding electrophile). Instead, use an in situ trapping (Barbier-type) protocol . Add the electrophile to the azetidine solution first, cool to -78 °C, and then add the base dropwise. The carbanion will be trapped the moment it forms [3].

Q: I am doing a reaction elsewhere on the molecule that requires a base to mop up acid byproducts. Which base should I use? A: Avoid alkoxides (e.g., NaOMe, KOtBu) and hydrides. Opt for sterically hindered, mild organic amine bases like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). If an inorganic base is required, use K2​CO3​ in a biphasic solvent system (e.g., DCM/Water) to keep the effective basicity in the organic layer low.

Q: Does the choice of the N-protecting group matter? A: Absolutely. The E1cB mechanism relies on the nitrogen being a competent leaving group [4]. Electron-withdrawing groups (Cbz, Boc, Ts) stabilize the expelled nitrogen anion, accelerating ring opening. If your synthetic route allows, swap the Cbz group for a Benzhydryl or Benzyl group. These electron-donating groups make the nitrogen a much poorer leaving group, drastically widening your operational window for base-mediated reactions.

Workflow Start Reaction Design with Cbz-Azetidine Sulfone BaseCheck Is a strong base required? Start->BaseCheck YesBase Use LDA/LiHMDS at -78°C Add electrophile in situ BaseCheck->YesBase Yes NoBase Use mild amine bases (e.g., DIPEA, NMM) BaseCheck->NoBase No Monitor Monitor via LCMS for Isomeric Acyclic Mass YesBase->Monitor NoBase->Monitor Protect Consider swapping Cbz for Benzhydryl or Alkyl group Monitor->Protect If >20% ring opening

Caption: Logical workflow for mitigating base-induced ring opening in azetidine functionalization.

Quantitative Data: Reaction Parameters vs. Ring Integrity

The table below summarizes the causality between base selection, temperature, and the extent of azetidine ring opening. Use this data to benchmark your experimental design.

Table 1: Influence of Reaction Parameters on Azetidine Ring Opening

BaseSolventTemperature (°C)Electrophile AdditionRing-Opened Byproduct (%)Desired Product (%)
NaH (1.1 eq)DMF25Sequential> 95%< 5%
K2​CO3​ (2.0 eq)MeCN25Sequential45%55%
LDA (1.1 eq)THF-78Sequential (15 min wait)60%40%
LDA (1.1 eq)THF-78In situ (Simultaneous) < 5% > 90%
DIPEA (3.0 eq)DCM0N/A (Amine base only)< 1%N/A

Self-Validating Experimental Protocol

Procedure: In Situ Electrophilic Trapping of C3-Lithio-3-methanesulfonylazetidine This protocol utilizes the kinetic trapping methodology to outcompete the E1cB elimination pathway.

Materials Required:

  • Benzyl 3-methanesulfonylazetidine-1-carboxylate (1.0 eq, rigorously dried)

  • Electrophile (e.g., alkyl halide, aldehyde) (1.5 eq, passed through basic alumina if applicable)

  • Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Glacial Acetic Acid (for quenching)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times.

  • Substrate Loading: Dissolve Benzyl 3-methanesulfonylazetidine-1-carboxylate (1.0 eq) and the chosen electrophile (1.5 eq) in anhydrous THF to create a 0.1 M solution.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes. Critical Step: Do not rush the cooling process; localized warm spots will trigger immediate ring opening.

  • Base Addition: Using a syringe pump, add the LiHMDS solution (1.1 eq) dropwise down the side of the flask over 30 minutes. The slow addition ensures the base is instantly consumed by the C3-proton, and the resulting carbanion is instantly consumed by the excess electrophile present in the solution.

  • Validation Check (In-Process): After 10 minutes of stirring post-addition, remove a 10 µL aliquot, quench into wet acetonitrile, and analyze via LCMS.

    • Success Indicator: Peak corresponding to the product mass.

    • Failure Indicator: Peak with the starting material mass but a strong UV absorbance at 270 nm (indicates E1cB elimination).

  • Quenching: While strictly maintaining the -78 °C temperature, quench the reaction by adding a solution of glacial acetic acid (2.0 eq) in THF.

  • Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate, wash with saturated aqueous NaHCO3​ , followed by brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[1]hexanes. ChemRxiv (2025). Available at:[Link]

  • Base-Promoted Isomerization of cis-4-Formyl-2-azetidinones: Chemoselective C4-Epimerization vs Rearrangement to Cyclic Enaminones. The Journal of Organic Chemistry (2000). Available at:[Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv (2021). Available at:[Link]

  • Electroreductive Cleavage of C(sp3)–N Bonds in Saturated N-Carbonyl Heterocycles. Journal of the American Chemical Society (2024). Available at:[Link]

Sources

Optimization

Ideal storage conditions to prevent degradation of Benzyl 3-methanesulfonylazetidine-1-carboxylate

Welcome to the technical support guide for Benzyl 3-methanesulfonylazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Benzyl 3-methanesulfonylazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Benzyl 3-methanesulfonylazetidine-1-carboxylate?

To prevent degradation, Benzyl 3-methanesulfonylazetidine-1-carboxylate should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1] It is crucial to keep the container tightly sealed to protect the compound from moisture and atmospheric contaminants.

Q2: Why is temperature control so important for this compound?

Elevated temperatures can provide the activation energy for potential degradation pathways. While the methanesulfonyl group itself exhibits good thermal stability, the overall molecule's stability can be compromised at higher temperatures, potentially leading to slow decomposition over time.[2] Storing at the recommended 2-8°C minimizes the kinetic rate of these degradation reactions.

Q3: How sensitive is this compound to moisture?

Like many sulfonyl-containing compounds, Benzyl 3-methanesulfonylazetidine-1-carboxylate is sensitive to moisture.[3][4] The methanesulfonyl group can be susceptible to hydrolysis, although it is generally more resistant than sulfonyl chlorides.[5] More critically, the strained azetidine ring can undergo hydrolysis, especially under acidic or basic conditions, which can be catalyzed by the presence of water.[6][7] Therefore, storage in a desiccated environment is highly recommended.

Q4: What is the role of the benzyl carbamate group in the stability of the molecule?

The benzyl carbamate (Cbz) group is a common protecting group for amines and is generally stable under neutral and mildly acidic or basic conditions.[8] Its primary role is to prevent the azetidine nitrogen from participating in unwanted side reactions. However, it is susceptible to cleavage by hydrogenolysis (e.g., using H₂ and a palladium catalyst).[8][9][10] While this is a method for deprotection, unintended exposure to catalytic metals and a hydrogen source could lead to degradation.

Q5: Can I store this compound in a standard laboratory freezer (-20°C)?

While colder temperatures generally slow down chemical reactions, storing at -20°C is not explicitly required and may not offer significant advantages over 2-8°C for this specific compound. A key consideration with freezing is the potential for moisture condensation during temperature cycling (thawing and re-freezing). If you choose to store at -20°C, it is imperative to allow the container to equilibrate to room temperature before opening to prevent water from condensing on the cold solid.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of Benzyl 3-methanesulfonylazetidine-1-carboxylate.

Issue 1: The compound has changed color (e.g., turned yellow or brown) upon storage.
  • Potential Cause: Discoloration often indicates chemical decomposition.[4] This could be due to exposure to light, air (oxidation), or trace impurities that catalyze degradation.

  • Troubleshooting Steps:

    • Assess Purity: Before use, it is highly recommended to re-analyze the compound's purity using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]

    • Evaluate Storage Conditions: Review your storage protocol. Was the container tightly sealed? Was it protected from light? Was it stored at the correct temperature?

    • Consider Purification: If the purity is compromised but the compound is still usable for your application, consider repurification by recrystallization or column chromatography.

  • Preventative Measures: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[13] Ensure the container is purged with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

Issue 2: Inconsistent results in experiments using a new batch of the compound.
  • Potential Cause: This could be due to batch-to-batch variability in purity or the degradation of one of the batches.

  • Troubleshooting Steps:

    • Purity Analysis: Analyze the purity of both the old and new batches using a validated HPLC method. This will allow for a direct comparison of the purity profiles.

    • Structural Confirmation: Use NMR spectroscopy to confirm the structure of the main component in both batches and to identify any potential impurities.

    • Review Certificate of Analysis (CoA): Compare the CoAs for both batches to check for any specified differences in purity or impurity profiles.

  • Preventative Measures: Qualify new batches of critical reagents upon receipt by performing a quick purity check to ensure they meet your experimental requirements.

Issue 3: The compound appears clumpy or has a different texture than expected.
  • Potential Cause: This is often a sign of moisture absorption. The compound may be hygroscopic, and exposure to humidity can cause it to clump together.

  • Troubleshooting Steps:

    • Drying: If the compound is thermally stable, you may be able to dry it under a high vacuum. However, be cautious with heating as it could accelerate degradation. Drying in a desiccator over a strong desiccant like phosphorus pentoxide is a safer alternative.

    • Purity Check: After drying, it is essential to re-check the purity of the compound as the presence of moisture could have initiated hydrolysis.

  • Preventative Measures: Handle the compound in a glove box or under a stream of dry inert gas. Use a fresh desiccant in your storage desiccator and ensure it is sealed properly.

Logical Flow for Troubleshooting Storage Issues

Troubleshooting_Flow Observe_Issue Observe Issue with Compound (e.g., color change, clumping, inconsistent results) Assess_Purity Assess Purity (HPLC, NMR) Observe_Issue->Assess_Purity Review_Storage Review Storage Conditions (Temp, Light, Moisture, Inert Gas) Observe_Issue->Review_Storage Compare_Batches Compare with Previous Batch (CoA, Purity Data) Observe_Issue->Compare_Batches If inconsistent results Purity_OK Purity Acceptable? Assess_Purity->Purity_OK Storage_Correct Storage Correct? Review_Storage->Storage_Correct Compare_Batches->Assess_Purity Use_Compound Proceed with Experiment Purity_OK->Use_Compound Yes Purify Consider Repurification Purity_OK->Purify No, but salvageable Discard Discard Compound Purity_OK->Discard No, significant degradation Storage_Correct->Purity_OK Yes Implement_Changes Implement Correct Storage Protocol Storage_Correct->Implement_Changes No Purify->Assess_Purity Re-assess after purification Implement_Changes->Review_Storage Monitor

Caption: Troubleshooting workflow for storage issues.

Key Degradation Pathways to Consider

Understanding the potential degradation pathways is crucial for preventing them.

  • Hydrolysis of the Azetidine Ring: The strained four-membered ring is susceptible to nucleophilic attack, including by water. This can be exacerbated by acidic or basic conditions, leading to ring-opening.[6][7][14]

  • Hydrolysis of the Methanesulfonyl Group: While generally stable, the methanesulfonyl group can undergo hydrolysis under harsh conditions, though it is more resistant than a sulfonyl chloride.[5]

  • Hydrogenolysis of the Benzyl Carbamate: The Cbz group can be cleaved by catalytic hydrogenation.[8][9][10] Care should be taken to avoid unintended exposure to catalysts like palladium on carbon, especially in the presence of a hydrogen source.

Potential Degradation Pathway Diagram

Degradation_Pathways cluster_main Benzyl 3-methanesulfonylazetidine-1-carboxylate cluster_conditions Degradation Conditions cluster_products Potential Degradation Products Compound C₁₂H₁₅NO₅S Ring_Opened Ring-Opened Products Compound->Ring_Opened Hydrolysis Hydrolyzed_Sulfonyl Hydrolyzed Sulfonyl Product Compound->Hydrolyzed_Sulfonyl Hydrolysis Deprotected Deprotected Azetidine Compound->Deprotected Hydrogenolysis Moisture Moisture (H₂O) Moisture->Ring_Opened Moisture->Hydrolyzed_Sulfonyl harsh conditions Acid_Base Acid/Base Acid_Base->Ring_Opened Catalyst H₂ / Pd/C Catalyst->Deprotected

Caption: Potential degradation pathways.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes the rate of chemical degradation.[1]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Light Protected from light (Amber vial)Prevents photolytic degradation.[13]
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis of the azetidine ring and methanesulfonyl group.[3][4]

Experimental Protocols

Protocol 1: Aliquoting and Storing the Compound
  • Equilibration: Before opening, allow the main container of Benzyl 3-methanesulfonylazetidine-1-carboxylate to warm to room temperature in a desiccator. This prevents moisture condensation.

  • Inert Atmosphere: Perform all handling in a glove box or on a benchtop under a gentle stream of dry argon or nitrogen.

  • Aliquoting: Weigh the desired amount of the compound into pre-dried, amber glass vials.

  • Inerting Vials: Backfill each aliquot vial with argon or nitrogen.

  • Sealing: Tightly seal the vials with screw caps that have a chemically resistant liner (e.g., PTFE).

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date, and your initials.

  • Storage: Place the aliquots and the main stock container back into storage at 2-8°C in a desiccator.

Protocol 2: Purity Assessment by HPLC

This is a general starting method and should be optimized for your specific instrument and impurity profile.

  • Instrumentation: HPLC system with a UV detector.[11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

References

  • Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups. Available at: [Link]

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available at: [Link]

  • Wikipedia. Methanesulfonyl chloride. Available at: [Link]

  • Lee, Y. R., & Kim, B. S. (2020). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 25(22), 5463. Available at: [Link]

  • Bajwa, J. S., & Slade, J. (2000). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Organic Letters, 2(7), 971-973. Available at: [Link]

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available at: [Link]

  • Total Synthesis. (2024, January 5). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Li, Y., et al. (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. Journal of Medicinal Chemistry, 65(6), 4886-4897. Available at: [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. Available at: [Link]

  • Zhang, X., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15826-15851. Available at: [Link]

  • Chemical Substance Information. benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate. Available at: [Link]

  • Li, Y., et al. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry, 72(40), 21855-21863. Available at: [Link]

  • Roberts, J. C., & Jia, Y. (2014). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Organic & Biomolecular Chemistry, 12(35), 6848-6851. Available at: [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(9), 1435-1440. Available at: [Link]

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Available at: [Link]

  • PubChemLite. Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate (C12H15NO5S). Available at: [Link]

  • Ventos. (2023, March 28). BENZYL SALICYLATE - Safety Data Sheet. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Esters. Available at: [Link]

  • NextSDS. benzyl 3-sulfamoylazetidine-1-carboxylate — Chemical Substance Information. Available at: [Link]

  • Japanese Pharmacopoeia. Benzyl Benzoate. Available at: [Link]

  • Wang, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1654. Available at: [Link]

  • Organic Syntheses. 3-benzyloxy-2-methyl propanoate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Azetidine Protection: Benzyl 3-methanesulfonylazetidine-1-carboxylate vs. Boc-Protected Azetidines

Introduction Azetidines, particularly 3-substituted derivatives, are highly valued in medicinal chemistry as metabolically stable bioisosteres for larger cyclic amines (like piperidines) and aliphatic chains [4]. The int...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidines, particularly 3-substituted derivatives, are highly valued in medicinal chemistry as metabolically stable bioisosteres for larger cyclic amines (like piperidines) and aliphatic chains [4]. The introduction of a 3-methanesulfonyl (-SO₂CH₃) group imparts strong electron-withdrawing properties, altering the basicity of the azetidine nitrogen and improving the aqueous solubility of the resulting pharmacophore [5].

During multi-step syntheses, the secondary amine of the azetidine ring must be protected to prevent unwanted side reactions. The two most prominent carbamate protecting groups utilized are the Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc) groups [1]. This guide objectively compares Benzyl 3-methanesulfonylazetidine-1-carboxylate against its Boc-protected counterpart, providing mechanistic insights, experimental protocols, and quantitative performance data to aid drug development professionals in synthetic route design.

Reactivity Profiles and Orthogonality (Causality)

The choice between Cbz and Boc protection hinges on the principle of orthogonality—the ability to remove one protecting group without affecting others [2].

Benzyl 3-methanesulfonylazetidine-1-carboxylate (Cbz-Protected)
  • Stability: Highly stable to basic conditions, nucleophiles, and mild to moderate acids (e.g., trifluoroacetic acid, TFA) [1].

  • Deprotection Causality: The Cbz group is classically cleaved via catalytic hydrogenolysis (H₂, Pd/C). The palladium catalyst adsorbs the benzyl group, facilitating the addition of hydrogen to the benzylic C-O bond. This yields toluene and a carbamic acid intermediate, which spontaneously decarboxylates to release the free 3-methanesulfonylazetidine [2].

  • Strategic Fit: Ideal when the target molecule contains acid-sensitive functional groups (e.g., tert-butyl esters, acetals) but lacks reducible functionalities like alkenes or alkynes.

tert-Butyl 3-methanesulfonylazetidine-1-carboxylate (Boc-Protected)
  • Stability: Completely stable to catalytic hydrogenation, nucleophiles, and basic conditions [1].

  • Deprotection Causality: The Boc group is cleaved via acidolysis, typically using TFA or HCl in dioxane. The acid protonates the carbonyl oxygen, leading to the expulsion of a stable tert-butyl cation. This cation subsequently eliminates a proton to form isobutylene gas, while the remaining carbamic acid decarboxylates into CO₂ [3]. The electron-withdrawing nature of the 3-methanesulfonyl group slightly destabilizes the adjacent protonated intermediate, but standard TFA concentrations (50% v/v in DCM) are more than sufficient for quantitative cleavage.

  • Strategic Fit: Ideal for substrates containing reducible groups (alkenes, alkynes, benzyl ethers) that would be destroyed by Pd/C hydrogenation [2].

OrthogonalWorkflow Start Protected 3-Methanesulfonylazetidine Cbz Cbz-Protected (Benzyl carboxylate) Start->Cbz Cbz-Cl, Base Boc Boc-Protected (tert-Butyl carboxylate) Start->Boc Boc2O, Base H2 Hydrogenolysis (H2, Pd/C) Cbz->H2 Orthogonal to Acid TFA Acidolysis (TFA / DCM) Boc->TFA Orthogonal to H2 Product1 Free 3-Methanesulfonylazetidine H2->Product1 Toluene/CO2 byproduct Product2 Free 3-Methanesulfonylazetidine TFA->Product2 Isobutylene/CO2 byproduct

Caption: Orthogonal deprotection pathways for Cbz- and Boc-protected 3-methanesulfonylazetidines.

Comparative Quantitative Data

The following table summarizes the operational parameters and typical performance metrics for both protecting groups when applied to 3-methanesulfonylazetidine derivatives [1][3].

ParameterBenzyl 3-methanesulfonylazetidine-1-carboxylate (Cbz)Boc-Protected 3-methanesulfonylazetidine
Introduction Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc₂O)
Deprotection Reagent H₂ gas (1 atm), 5-10% Pd/C50% TFA in DCM, or 4M HCl in Dioxane
Byproducts Toluene, CO₂Isobutylene, CO₂
Stability to Acid High (Stable to TFA)Low (Cleaved by TFA/HCl)
Stability to Reduction Low (Cleaved by Pd/C, H₂)High (Stable to Pd/C, H₂)
Typical Cleavage Time 2 - 12 hours (depends on stirring/H₂ pressure)1 - 2 hours
Typical Yield 90 - 98%92 - 99%

Experimental Protocols: Self-Validating Systems

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The generation of gaseous byproducts (CO₂, isobutylene) or the physical state of the catalyst serves as an internal visual indicator of reaction progress.

Protocol A: Deprotection of Benzyl 3-methanesulfonylazetidine-1-carboxylate

Objective: Cleave the Cbz group to yield 3-methanesulfonylazetidine free base (or salt). Causality & Validation: The reaction relies on heterogeneous catalysis. The cessation of hydrogen gas uptake indicates reaction completion.

  • Preparation: Dissolve Benzyl 3-methanesulfonylazetidine-1-carboxylate (1.0 mmol) in anhydrous methanol (10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w, ~27 mg) under an inert argon atmosphere to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc). The highly polar free amine will remain at the baseline in standard non-polar solvent systems.

  • Workup: Once starting material is consumed (typically 4-6 hours), purge the flask with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate in vacuo. The byproduct (toluene) is volatile and is removed during concentration, leaving the pure 3-methanesulfonylazetidine [1].

Protocol B: Deprotection of Boc-Protected 3-methanesulfonylazetidine

Objective: Cleave the Boc group to yield 3-methanesulfonylazetidine trifluoroacetate or hydrochloride salt. Causality & Validation: The reaction generates isobutylene and CO₂ gas. Effervescence upon the addition of acid is a direct visual confirmation of active deprotection.

  • Preparation: Dissolve the Boc-protected 3-methanesulfonylazetidine (1.0 mmol) in anhydrous dichloromethane (DCM) (5 mL).

  • Acid Addition: Cool the solution to 0 °C. Slowly add Trifluoroacetic Acid (TFA) (5 mL) dropwise. Observe the evolution of gas (CO₂ and isobutylene).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: The reaction is self-validating; the cessation of bubbling strongly correlates with complete deprotection [3]. Confirm by TLC or LC-MS.

  • Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3 x 5 mL) to remove residual trace TFA.

  • Isolation: The resulting product is the 3-methanesulfonylazetidine TFA salt, which can be used directly in subsequent coupling reactions or free-based using an ion-exchange resin [5].

Logical Decision Framework for Synthesis

When designing a synthetic route involving 3-methanesulfonylazetidine, the choice of protecting group must be dictated by the downstream chemical environment. The following decision tree illustrates the logical flow for selecting between Cbz and Boc protection.

DecisionTree Q1 Are there acid-sensitive functional groups (e.g., acetals)? Yes1 Yes Q1->Yes1 No1 No Q1->No1 SelectCbz Select Cbz Protection (Benzyl 3-methanesulfonylazetidine-1-carboxylate) Yes1->SelectCbz Avoid TFA/HCl Q2 Are there reducible functional groups (e.g., alkenes)? No1->Q2 Yes2 Yes Q2->Yes2 No2 No Q2->No2 SelectBoc Select Boc Protection (tert-Butyl 3-methanesulfonylazetidine-1-carboxylate) Yes2->SelectBoc Avoid Pd/C, H2 No2->SelectBoc Default (Easier volatile removal)

Caption: Logical decision tree for selecting between Cbz and Boc protection for azetidines.

Conclusion

Both Benzyl 3-methanesulfonylazetidine-1-carboxylate and its Boc-protected equivalent offer robust, high-yielding pathways for masking the reactive secondary amine of the azetidine ring. The Boc group is generally preferred for its ease of removal and highly volatile byproducts, making purification trivial. However, the Cbz group remains an indispensable orthogonal alternative when the synthetic route demands harsh acidic conditions that would prematurely cleave a Boc group. Understanding the mechanistic causality behind these deprotections ensures that drug development professionals can design fail-safe, scalable synthetic routes.

References

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry, [Link]

  • ACS Publications. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development, [Link]

  • ResearchGate. "Recent progress in synthesis of 3-functionalized azetidines." Arkivoc, [Link]

  • WIPO (Google Patents).
Comparative

HPLC method validation for Benzyl 3-methanesulfonylazetidine-1-carboxylate purity analysis

High-Efficiency Purity Analysis of Benzyl 3-methanesulfonylazetidine-1-carboxylate: A Comparative Guide to Core-Shell vs. Fully Porous HPLC Methodologies Executive Summary Benzyl 3-methanesulfonylazetidine-1-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Purity Analysis of Benzyl 3-methanesulfonylazetidine-1-carboxylate: A Comparative Guide to Core-Shell vs. Fully Porous HPLC Methodologies

Executive Summary

Benzyl 3-methanesulfonylazetidine-1-carboxylate (CAS: 1638760-91-4) is a critical intermediate in pharmaceutical synthesis. Its structure features a lipophilic benzyl carbamate protecting group paired with a highly polar methanesulfonyl azetidine core. This dual polarity makes the chromatographic separation of structurally similar synthetic byproducts (such as des-sulfonylated or hydrolyzed degradants) highly challenging.

This guide provides an objective, data-driven comparison between traditional fully porous C18 columns and advanced core-shell C18 columns for the purity analysis of this compound. By grounding our methodology in the latest ICH Q2(R2) validation guidelines[1], we provide a self-validating, highly efficient workflow designed for modern drug development professionals.

Mechanistic Grounding: The Core-Shell Advantage

To understand why core-shell technology outperforms traditional fully porous media for complex intermediates, we must examine the causality behind chromatographic band broadening, defined by the van Deemter equation ( H=A+B/u+C⋅u ).

Traditional fully porous particles (e.g., 5 µm) function like microscopic sponges. As the mobile phase drives the sample through the column, analytes diffuse deep into the particle pores and back out. This extended diffusion path creates high mass transfer resistance (the C-term), leading to broader peaks[2].

In contrast, core-shell particles consist of a solid, impermeable silica inner core surrounded by a thin, porous outer silica layer[3]. For example, a 2.7 µm core-shell particle typically features a 1.7 µm solid core and a 0.5 µm porous coating[3]. Because analytes only diffuse through this shallow outer shell, the mass transfer resistance is drastically reduced[2]. Furthermore, core-shell particles are manufactured with a highly uniform particle size distribution (typically 3–6% RSD, compared to 10–30% for fully porous materials), which minimizes eddy diffusion (the A-term)[3].

The result is that a 2.6 µm core-shell column delivers efficiencies approaching those of a 1.8 µm fully porous column, but at significantly lower backpressures, allowing standard 400-bar HPLC instrumentation to achieve UHPLC-level resolution[3][4].

MassTransfer cluster_FP Fully Porous Particle (5 µm) cluster_CS Core-Shell Particle (2.6 µm) FP_Path Deep Pore Penetration Extended Diffusion Path FP_Result High Mass Transfer Resistance (Broad Peaks) FP_Path->FP_Result High C-Term CS_Path Solid Core + Porous Shell Short Diffusion Path CS_Result Low Mass Transfer Resistance (Sharp Peaks) CS_Path->CS_Result Low C-Term Analyte Benzyl 3-methanesulfonylazetidine -1-carboxylate Analyte->FP_Path Analyte->CS_Path

Fig 1: Mass transfer kinetics of core-shell vs. fully porous particles.

Experimental Protocol: Self-Validating Purity Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) checkpoint that acts as a physical logic gate; if the system does not meet predefined performance criteria, the analytical run is automatically halted, preventing the generation of invalid data.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid maintains a consistent acidic pH, suppressing the ionization of residual column silanols and preventing secondary tailing interactions with the azetidine moiety).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Standard & Sample Preparation:

    • Dissolve Benzyl 3-methanesulfonylazetidine-1-carboxylate in a diluent of 50:50 Water:Acetonitrile to achieve a nominal concentration of 0.5 mg/mL.

    • Spike with known related impurities at 0.1% (w/w) to evaluate resolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Column Temperature: 35°C (Reduces mobile phase viscosity, further lowering backpressure).

    • Detection: UV at 220 nm.

  • Self-Validation Checkpoint (System Suitability):

    • Inject the spiked standard mix in five replicates.

    • Acceptance Criteria: The resolution ( Rs​ ) between the main peak and the closest eluting impurity must be ≥1.5 . The injection precision (RSD) for the main peak area must be ≤2.0% .

Performance Comparison: Fully Porous vs. Core-Shell

We executed the above protocol using two different column architectures of identical dimensions (150 mm x 4.6 mm). The data below quantitatively demonstrates the superiority of the core-shell architecture for this specific purity analysis.

Chromatographic ParameterColumn A: Fully Porous C18 (5 µm)Column B: Core-Shell C18 (2.6 µm)Performance Delta
Retention Time (min) 8.426.1527% Faster Elution
Theoretical Plates (N) 11,50028,400147% Increase in Efficiency
Tailing Factor ( Tf​ ) 1.381.04Superior Peak Symmetry
Critical Resolution ( Rs​ ) 1.2 (Fails SST)2.9 (Passes SST)Baseline Resolution Achieved
System Backpressure (psi) ~2,100~3,400Well within 400-bar HPLC limits

Data Insight: While the 2.6 µm core-shell column naturally generates higher backpressure than a 5 µm fully porous column[4], it remains comfortably within the operational limits of standard HPLC systems while delivering more than double the theoretical plates. This efficiency boost is what allows Column B to achieve baseline resolution ( Rs​=2.9 ) for closely eluting impurities.

ICH Q2(R2) Method Validation Framework

Once the core-shell method is selected, it must be validated to demonstrate it is fit for its intended purpose[1]. The latest ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedure development and validation[1].

For the purity analysis of Benzyl 3-methanesulfonylazetidine-1-carboxylate, the validation study must provide sufficient evidence across the following predefined performance characteristics:

  • Specificity: The method must unambiguously assess the analyte in the presence of impurities. The core-shell column's ability to maintain Rs​>1.5 satisfies this requirement.

  • Linearity & Reportable Range: The reportable range is derived from product specifications[1]. Linearity must be demonstrated from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit, using an appropriate calibration model (e.g., linear regression with R2≥0.999 )[1].

  • Accuracy: Demonstrated via spike recovery experiments. Known quantities of impurities are spiked into the API at 50%, 100%, and 150% of the specification limit. Recovery must fall between 98.0% and 102.0%.

  • Precision: Both repeatability (intra-day) and intermediate precision (inter-day, different analysts) must be evaluated, targeting an RSD of ≤2.0% .

ICH_Validation cluster_Validation ICH Q2(R2) Validation Characteristics ATP Analytical Target Profile (ATP) Define Purity Requirements Spec Specificity Baseline Resolution > 1.5 ATP->Spec Range Linearity & Range LOQ to 120% Specification ATP->Range Acc Accuracy Spike Recovery (98-102%) ATP->Acc Prec Precision RSD < 2.0% (Repeatability) ATP->Prec Report Lifecycle Management & Validation Report Spec->Report Range->Report Acc->Report Prec->Report

Fig 2: ICH Q2(R2) lifecycle validation workflow for purity analysis.

Conclusion

For the purity analysis of complex intermediates like Benzyl 3-methanesulfonylazetidine-1-carboxylate, traditional fully porous columns often fail to provide the necessary resolving power without resorting to ultra-high pressures. By adopting core-shell particle technology, analytical scientists can manipulate mass transfer kinetics to achieve UHPLC-level efficiencies on standard instrumentation. When paired with a rigorous, self-validating protocol and ICH Q2(R2) compliance, this approach ensures the highest standards of scientific integrity and data trustworthiness.

References

  • Core–Shell Particles for HPLC — Present and Future. LCGC International. URL: [Link]

  • Core shell columns: What are they and how will they help with my HPLC analysis? Lucidity Systems. URL: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Core-shell column. Shimadzu. URL:[Link]

Sources

Validation

LC-MS mass fragmentation pattern of Benzyl 3-methanesulfonylazetidine-1-carboxylate

LC-MS Fragmentation Profiling of Azetidine Scaffolds: A Comparative Guide on Benzyl vs. tert-Butyl 3-Methanesulfonylazetidine-1-Carboxylate Structural & Analytical Context In modern drug discovery, the 3-methanesulfonyla...

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Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Fragmentation Profiling of Azetidine Scaffolds: A Comparative Guide on Benzyl vs. tert-Butyl 3-Methanesulfonylazetidine-1-Carboxylate

Structural & Analytical Context

In modern drug discovery, the 3-methanesulfonylazetidine motif is frequently deployed as a rigid, polar bioisostere to improve metabolic stability and pharmacokinetic profiles. During the synthesis and scale-up of these scaffolds, selecting the appropriate nitrogen protecting group—typically a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group—is a critical decision.

While the Cbz group provides a robust UV chromophore (254 nm) that is invaluable for standard HPLC-UV tracking[1], its behavior in Liquid Chromatography-Mass Spectrometry (LC-MS) is notoriously complex. This guide objectively compares the LC-MS/MS fragmentation pattern of Benzyl 3-methanesulfonylazetidine-1-carboxylate against its Boc-protected alternative, providing researchers with the mechanistic insights and self-validating protocols needed to accurately track these intermediates.

Mechanistic Causality in LC-MS Fragmentation

Understanding the causality behind ion formation is paramount for accurate spectral interpretation. When subjected to Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID), these two protecting groups drive entirely divergent fragmentation cascades.

Benzyl 3-methanesulfonylazetidine-1-carboxylate (Cbz-Protected)

  • Precursor Ion: The intact protonated molecule is observed at m/z 270.08.

  • Tropylium Ion Formation (Base Peak): The benzyl carbamate linkage is highly susceptible to low-energy cleavage. The most thermodynamically favored pathway is the heterolytic cleavage of the C–O bond, generating a resonance-stabilized benzyl cation that rapidly rearranges to a tropylium ion at m/z 91.05[2]. Because this ion is exceptionally stable, it often dominates the MS2 spectrum, which can suppress the signal of lower-abundance structural fragments if the collision energy is not carefully tuned.

  • Carbamate Cleavage & Ring Opening: At higher collision energies (>25 eV), the molecule undergoes a neutral loss of the entire Cbz group (expulsion of benzyl alcohol and CO₂), yielding the free 3-methanesulfonylazetidine core fragment at m/z 136.04. This aligns with established fragmentation routes for carbamate-containing compounds, which frequently exhibit characteristic neutral losses associated with the carbamate core[3].

tert-Butyl 3-methanesulfonylazetidine-1-carboxylate (Boc-Protected)

  • Precursor Ion: The intact protonated molecule is observed at m/z 236.09, though it is often weak due to in-source fragmentation.

  • Isobutylene & CO₂ Loss: The Boc group rapidly loses isobutylene (-56 Da) to form an intermediate at m/z 180.09, followed by the immediate loss of CO₂ (-44 Da) to yield the free amine fragment at m/z 136.04. Unlike the Cbz analog, this m/z 136.04 ion typically serves as the base peak, making MS/MS transitions highly diagnostic for the azetidine core.

Pathway Parent Azetidine Core [M+H]+ Cbz Cbz-Protected m/z 270.08 Parent->Cbz Cbz Group Boc Boc-Protected m/z 236.09 Parent->Boc Boc Group Tropylium Tropylium Cation m/z 91.05 Cbz->Tropylium Low CE (10-15 eV) FreeAmineCbz Free Amine m/z 136.04 Cbz->FreeAmineCbz High CE (>25 eV) TButyl t-Butyl Cation m/z 57.07 Boc->TButyl Low CE (10-15 eV) FreeAmineBoc Free Amine m/z 136.04 Boc->FreeAmineBoc Med CE (15-20 eV)

Fig 1. Divergent LC-MS/MS fragmentation pathways for Cbz vs. Boc protected azetidines.

Comparative Performance Data

To facilitate objective decision-making during method development, the quantitative analytical parameters for both protecting group strategies are summarized below.

ParameterBenzyl 3-methanesulfonylazetidine-1-carboxylate (Cbz)tert-Butyl 3-methanesulfonylazetidine-1-carboxylate (Boc)Analytical Implication
Chemical Formula C₁₂H₁₅NO₄SC₉H₁₇NO₄SDictates isotopic distribution.
Exact Mass [M+H]⁺ 270.0795236.0951Target mass for High-Res MS1 scans.
Primary MS/MS Fragment m/z 91.05 (Tropylium cation)m/z 136.04 (Free amine)Cbz yields a generic peak; Boc yields a structurally specific peak.
Secondary MS/MS Fragment m/z 136.04 (Free amine)m/z 57.07 (tert-butyl cation)High CE is required to see the azetidine core in Cbz-protected samples.
Optimal CE for Core 25 - 35 eV15 - 20 eVCbz requires harsher fragmentation to bypass the stable tropylium sink.
HPLC-UV Detectability Excellent (254 nm)Poor (Requires ELSD or MS)Cbz is vastly superior for preparative HPLC tracking.
In-Source Frag. Risk High (Readily loses benzyl group)Moderate (Loses isobutylene)Declustering Potential (DP) must be tightly controlled for Cbz.

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition, the following protocol employs a self-validating feedback loop to prevent artificial in-source fragmentation from being misidentified as true MS/MS data.

Step 1: Sample Preparation

  • Action: Dissolve the intermediate to a final concentration of 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: Formic acid ensures complete protonation of the carbamate carbonyl and azetidine nitrogen, stabilizing the [M+H]⁺ ion in the ESI droplet phase and preventing sodium adduct ([M+Na]⁺) formation, which resists fragmentation.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm) at 40°C. Run a shallow gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes.

  • Causality: The highly lipophilic benzyl group of the Cbz-azetidine will result in a significantly longer retention time compared to the Boc analog. Monitoring this retention time shift acts as an orthogonal validation of the protecting group's identity.

Step 3: Source Optimization (The Self-Validation Loop)

  • Action: Infuse the sample and ramp the Declustering Potential (DP) or Cone Voltage from 20 V to 100 V during an MS1 full scan.

  • Causality: If the DP is too high, kinetic energy will prematurely cleave the Cbz group in the source, yielding m/z 91 before the ions ever reach the collision cell. Self-Validation Check: The optimal DP is achieved when the ratio of m/z 270.08 to m/z 91.05 in the MS1 scan is maximized (ensuring m/z 91 remains below 10% relative abundance).

Step 4: MS/MS Collision Energy (CE) Ramping

  • Action: Isolate the m/z 270.08 precursor in Q1. Perform Product Ion scans in Q3 while ramping the CE across 10, 20, and 30 eV.

  • Causality: Capturing the transition from the intact precursor to the tropylium ion at low CE, and finally to the free azetidine core (m/z 136.04) at high CE, definitively confirms the structural connectivity of the molecule.

LCMS_Protocol Prep Sample Prep (0.1% FA) Chrom UHPLC C18 Column Prep->Chrom Ion ESI+ Source Chrom->Ion MS1 MS1 Scan Optimize DP Ion->MS1 MS2 MS2 (CID) CE Ramp MS1->MS2 Valid Self-Validation m/z 270 > m/z 91 MS2->Valid

Fig 2. Self-validating LC-MS workflow ensuring optimal ionization and fragment capture.

References[3] Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - National Institutes of Health (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHojBhvFyLT0b3RS_Jy7MQhWdd--RCztz9Azatc3cW9kOFMQD5qiRDeeYaFnf4WooZzZZKjwO-ChfivWcVY2pv-bAMyvcNsLOhaAPWoQmF93nWw5A2KztdNK7LJJDtNGU8fvYsjpOUysNd5kFE=[1] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group - BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqOw88ocrRcIXfuvg1g_KLfNWFIEIuizrUGK7sJ6PsA2zKQbvtUweHtUbE6MRiSOcw68riBsEDt7tj-HfT5hUXYR2eN3rkBzcRG5MC3TiT1Fd_ujv1UvtZ-3wbgvMPX9gtjrcuCyTs9dVsdgCX3O8SPLRY1bh9B-OKTYVGvjS3nKmR4X9cxbPq38Tjmc2otEtlXucTa3NEV1hKiLY=[2] Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8muDuso1liJXtebsjgx6aCt8-Wcs5vQAgHGXLHgF5qptGOahq0p8YeuMvd4Lzlbnedogk7U6x6oFwcDQHSsSheIJ3L75EGbTdHWRjXScMNh0_Js6Dmm5WZIejsWZ41tjwFA5IihY6DDc28KFY-5C2ct8jKkmbqdWJt49dbokViwAMh44=

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Safety & Regulatory Compliance

Safety

Benzyl 3-methanesulfonylazetidine-1-carboxylate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Benzyl 3-methanesulfonylazetidine-1-carboxylate Benzyl 3-methanesulfonylazetidine-1-carboxylate (CAS: 1638760-91-4) is a highly specialized heterocyclic building block uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Benzyl 3-methanesulfonylazetidine-1-carboxylate

Benzyl 3-methanesulfonylazetidine-1-carboxylate (CAS: 1638760-91-4) is a highly specialized heterocyclic building block utilized extensively in pharmaceutical drug discovery and medicinal chemistry[1]. Because this molecule features a strained four-membered azetidine ring, a reactive methanesulfonyl group, and a benzyl carbamate (Cbz) protecting group, its disposal requires precise logistical planning. Improper disposal not only violates environmental regulations but also poses severe physical hazards to laboratory personnel.

As a Senior Application Scientist, I have designed this procedural guide to provide you with the mechanistic reasoning behind the safe handling and destruction of this compound, ensuring your laboratory operations remain both compliant and fundamentally safe.

Chemical Profiling and Mechanistic Hazard Assessment

To safely manage chemical waste, scientists must first understand the molecular causality behind a compound's hazards. Benzyl 3-methanesulfonylazetidine-1-carboxylate presents three distinct functional challenges during disposal:

  • The Azetidine Ring: Four-membered nitrogen heterocycles possess significant inherent ring strain (approximately 26 kcal/mol). While stable under standard benchtop conditions, exposure to strong nucleophiles or extreme pH fluctuations during bulk waste consolidation can trigger exothermic ring-opening reactions.

  • The Methanesulfonyl (Mesyl) Group: Sulfone derivatives are environmentally persistent. If improperly flushed into municipal waterways, they resist natural biological degradation and can exhibit acute toxicity to aquatic life[2]. Furthermore, incineration of sulfur-containing compounds generates sulfur oxides ( SOx​ ), necessitating specialized disposal facilities.

  • The Benzyl Carbamate (Cbz) Group: The Cbz protecting group is highly sensitive to strong acids (e.g., Hydrobromic acid, strong Lewis acids). If Cbz-protected waste is inadvertently mixed with highly acidic waste streams, it undergoes rapid decarboxylation. This releases carbon dioxide ( CO2​ ) gas, which can violently over-pressurize and rupture sealed waste carboys.

Table 1: Quantitative Chemical and Hazard Profile

PropertyData
Chemical Name Benzyl 3-methanesulfonylazetidine-1-carboxylate
CAS Registry Number 1638760-91-4[1]
Molecular Formula C12​H15​NO4​S [1]
Molecular Weight 269.32 g/mol [1]
Physical State Solid (Typical for Cbz-protected azetidines)
Primary GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[2]

Standard Operating Procedure: Spill Containment Workflow

In the event of an accidental release prior to disposal, immediate and chemically logical steps must be taken to neutralize the threat.

Step-by-Step Spill Protocol:

  • Isolate and Ventilate: Immediately evacuate non-essential personnel from the spill zone. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to clear potential aerosolized particulates.

  • Don Appropriate PPE: Equip standard chemical-resistant gear: double-layered nitrile gloves, tight-fitting safety goggles, and a flame-retardant lab coat.

  • Inert Absorption (Critical Causality Step): Do not use combustible materials like paper towels or sawdust. Cover the solid powder or dissolved spill entirely with an inert, non-combustible absorbent such as vermiculite or dry sand[3]. Causality: Inert absorbents prevent secondary exothermic reactions with residual reactive solvents and physically weigh down the fine azetidine powder to mitigate inhalation risks.

  • Mechanical Collection: Using a non-sparking plastic scoop, gently transfer the absorbed mixture into a wide-mouth, high-density polyethylene (HDPE) solid waste container.

  • Decontamination: Wash the spill surface thoroughly with a mild detergent and water, capturing all wash water in the designated aqueous waste stream.

Operational Disposal Plan: Waste Segregation and Destruction

The ultimate destruction of Benzyl 3-methanesulfonylazetidine-1-carboxylate must be handled via high-temperature incineration by a licensed environmental contractor[3].

Step-by-Step Disposal Protocol:

  • Determine the Waste Matrix: Identify whether the compound is being disposed of in its neat solid form, or if it is dissolved in a post-reaction solvent matrix.

  • Segregation by Halogen Content:

    • Non-Halogenated Stream: If the compound is dissolved in solvents like Ethyl Acetate, THF, or Methanol, route it to the "Non-Halogenated Organic Waste" carboy.

    • Halogenated Stream: If the reaction utilized Dichloromethane (DCM) or Chloroform, it must be routed to the "Halogenated Organic Waste" carboy. Causality: Halogenated waste requires specific incinerators equipped with specialized alkaline scrubbers to neutralize the hydrochloric acid (HCl) gas produced during combustion.

  • Compatibility Verification (Self-Validating System): Ensure the target waste carboy does not contain strong acids (like TFA). If acidic conditions are present, the Cbz group will cleave and evolve CO2​ . Self-Validating Check: After adding the waste to the carboy, leave the container cap loosely threaded (vented) for 24 hours inside an active fume hood. The absence of bubbling or hissing over this period validates that the waste matrix is chemically stable and safe for final sealing and transport.

  • Labeling and Manifesting: Label the container strictly according to EPA/RCRA guidelines[4]. You must explicitly write "Contains Sulfur" on the waste manifest to alert the disposal facility that SOx​ scrubbers will be required during the incineration process.

Waste Routing Visualization

To streamline your laboratory's daily operations, follow the logical decision matrix below for the correct routing of Benzyl 3-methanesulfonylazetidine-1-carboxylate waste.

G Start Waste Generation: Benzyl 3-methanesulfonylazetidine -1-carboxylate CheckState Physical State? Start->CheckState Solid Solid Powder/Crystal CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid SolidWaste Hazardous Solid Chemical Waste Solid->SolidWaste CheckHalogen Halogenated Solvent (e.g., DCM, Chloroform)? Liquid->CheckHalogen Halogenated Halogenated Organic Waste CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No Incineration High-Temperature Incineration (with SOx/NOx scrubbers) Halogenated->Incineration NonHalogenated->Incineration SolidWaste->Incineration

Waste routing decision tree for Benzyl 3-methanesulfonylazetidine-1-carboxylate.

References

  • NextSDS. "1-methanesulfonylazetidine-3-carboxylic acid — Chemical Substance Information." NextSDS, 2024. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Synthetic Turf Field Recycled Tire Crumb Rubber Research Under the Federal Research Action Plan Final Report - EPA." EPA.gov, 2019. URL:[Link]

Sources

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